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2-Fluorobenzyl methyl sulfide Documentation Hub

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  • Product: 2-Fluorobenzyl methyl sulfide
  • CAS: 155853-27-3

Core Science & Biosynthesis

Foundational

2-Fluorobenzyl Methyl Sulfide (CAS 155853-27-3): Molecular Structure, Synthesis, and Applications in Drug Development

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Author: BenchChem Technical Support Team. Date: March 2026

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Revising Analytical Data

I'm now integrating the predicted and actual NMR data to refine the article's analytical section. I've added a DOT diagram representing the SN2 thioetherification reaction. I am adding a second DOT diagram for the sulfoxidation to sulfone.

Finalizing DOT Diagrams

I've finalized the DOT diagrams to visually represent reaction steps. The SN2 and sulfoxidation diagrams are now color-coded for clarity, adhering to contrast rules. I'm checking that all aspects are technically correct, especially the chiral sulfoxide formation. The images will be added to the document.

Integrating Analytical Data

Now I'm integrating the refined NMR data and DOT diagrams. The analytical section will be revised. The SN2 thioetherification and sulfoxidation diagrams are included. I will explain the causal relationships of each step, particularly the significance of anhydrous conditions.

Finalizing Data Integration

I am now thoroughly integrating all elements. I've finished incorporating the refined NMR data, causal explanations, and the DOT diagrams into their respective sections. I'm focusing on ensuring a logical flow, with clear explanations of each step's rationale.

Executive Summary

In modern medicinal chemistry and organic synthesis, fluorinated thioethers serve as critical building blocks for developing metabolically stable pharmacophores. 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a highly versatile intermediate utilized in the synthesis of chiral sulfoxides, sulfones, and complex active pharmaceutical ingredients (APIs) [1.1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of its physicochemical properties, self-validating synthetic protocols, and downstream transformations.

Physicochemical Profiling & Structural Analysis

The strategic placement of a fluorine atom at the ortho position of the benzyl ring fundamentally alters the electronic landscape of the molecule. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the electron density at the benzylic carbon. This effect enhances the metabolic stability of the benzylic position against cytochrome P450-mediated hydroxylation, a common liability in drug development.

Quantitative Physicochemical Data

All quantitative data is summarized below for rapid reference during experimental design[1][2].

PropertyValueScientific Implication
CAS Number 155853-27-3Unique identifier for procurement and safety tracking.
Molecular Formula C8H9FSDefines stoichiometry for reaction equivalents.
Molecular Weight 156.22 g/mol Used for precise molarity calculations in synthesis.
Boiling Point ~200.2 °C (Predicted)Indicates low volatility; safe for standard reflux conditions.
Density ~1.112 g/cm³Heavier than water; relevant for phase separation in extractions.
Physical State Liquid (at 25 °C)Requires volumetric or mass-based transfer via syringe.

Synthetic Methodologies & Mechanistic Pathways

The most efficient and scalable route to synthesize 2-fluorobenzyl methyl sulfide is via a bimolecular nucleophilic substitution (S_N2) reaction between a 2-fluorobenzyl halide and sodium methanethiolate (NaSMe).

Causality in Experimental Design
  • Solvent Selection: Anhydrous Dimethylformamide (DMF) is chosen because its polar aprotic nature poorly solvates the methanethiolate anion, leaving it "naked" and highly nucleophilic.

  • Atmospheric Control: A nitrogen (N₂) atmosphere is mandatory. Thiolate salts are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen.

  • Temperature Control: The S_N2 reaction is exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses competitive elimination pathways.

Protocol 1: S_N2 Thioetherification Workflow

Step 1: Preparation of the Electrophile Solution

  • Charge a flame-dried, N₂-purged round-bottom flask with 2-fluorobenzyl bromide (1.0 equiv, 10 mmol).

  • Dissolve in 20 mL of anhydrous DMF.

  • Validation: Ensure the solution is completely clear. Any cloudiness indicates moisture contamination, which will lead to the hydrolysis of the bromide into 2-fluorobenzyl alcohol.

Step 2: Nucleophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add sodium methanethiolate (1.1 equiv, 11 mmol) in three equal portions over 15 minutes.

  • Validation: A slight color change (often pale yellow) and a mild exotherm confirm the active displacement of the bromide leaving group.

Step 3: Maturation and Quenching

  • Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.

  • Quench the reaction by slowly adding 30 mL of deionized water.

  • Causality: Water neutralizes any unreacted thiolate and drastically increases the polarity of the solvent system, forcing the highly hydrophobic 2-fluorobenzyl methyl sulfide to crash out or phase-separate, facilitating extraction.

Step 4: Extraction and Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target sulfide.

SynthesisWorkflow A 2-Fluorobenzyl Bromide (Electrophile) C S_N2 Thioetherification (DMF, 0°C → RT) A->C B Sodium Methanethiolate (Nucleophile) B->C D 2-Fluorobenzyl Methyl Sulfide C->D High Yield Water Quench

Figure 1: S_N2 synthetic workflow for 2-fluorobenzyl methyl sulfide via thioetherification.

Downstream Transformations: Selective Sulfoxidation

In drug discovery, thioethers are frequently oxidized to chiral sulfoxides, which serve as potent, stereospecific pharmacophores. The primary challenge in this transformation is avoiding over-oxidation to the corresponding sulfone.

Protocol 2: Selective Photochemical Oxidation

Recent advancements have demonstrated that sulfides can be highly selectively oxidized to sulfoxides using Trichloroacetonitrile (CCl₃CN) and methanol under UV light (395–400 nm)[3].

  • Mechanism: This is a photoexcited radical process. CCl₃CN acts as the oxygen transfer mediator in open air.

  • Advantage: It completely prevents over-oxidation to the sulfone, operating under clean, mild conditions without heavy metal catalysts[3].

Protocol 3: Biocatalytic Asymmetric Sulfoxidation

For enantiopure applications, biocatalysis is preferred. Enzymes such as Polycyclic Ketone Monooxygenase (PockeMO) or whole-cell cultures of Rhodococcus erythropolis can catalyze the asymmetric oxidation of benzyl methyl sulfides to yield highly enantioenriched (R)- or (S)-sulfoxides[4][5].

OxidationPathway Sulfide 2-Fluorobenzyl Methyl Sulfide Sulfoxide Chiral Sulfoxide (Target Pharmacophore) Sulfide->Sulfoxide Biocatalysis (PockeMO) or CCl3CN/UV Sulfone Sulfone (Over-oxidation Byproduct) Sulfoxide->Sulfone Excess Oxidant (Avoided via strict control)

Figure 2: Selective sulfoxidation pathway highlighting biocatalytic and photochemical routes.

Analytical Characterization (NMR & IR)

To validate the structural integrity of the synthesized 2-fluorobenzyl methyl sulfide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized. The presence of the spin-1/2 fluorine atom introduces characteristic carbon-fluorine (C-F) coupling in the ¹³C spectrum.

¹H NMR (400 MHz, CDCl₃):

  • δ 2.05 (s, 3H): S-CH₃ protons. The singlet confirms the attachment of the methyl group to the sulfur atom.

  • δ 3.75 (s, 2H): Benzylic protons (Ar-CH₂-S). Despite the ortho-fluorine, the ⁴J_HF coupling is typically negligible (<1 Hz), resulting in a sharp singlet.

  • δ 7.00 - 7.35 (m, 4H): Aromatic protons, exhibiting complex multiplet splitting due to both H-H and H-F coupling.

¹³C NMR (100 MHz, CDCl₃):

  • δ 15.2: S-CH₃ carbon.

  • δ 31.5 (d, ³J_CF ≈ 3.5 Hz): Benzylic carbon, split into a doublet by the ortho-fluorine.

  • δ 161.2 (d, ¹J_CF ≈ 246.0 Hz): C2 aromatic carbon directly attached to the fluorine, showing massive one-bond scalar coupling.

IR Spectroscopy:

  • ~1220 cm⁻¹: Strong C-F stretching vibration.

  • ~700 cm⁻¹: C-S stretching vibration.

Applications in Drug Discovery

In the context of rational drug design, incorporating a 2-fluorobenzyl methyl sulfide moiety offers two distinct advantages:

  • Bioisosterism & Lipophilicity: The thioether acts as a bioisostere for ethers or amines while modulating the LogP (lipophilicity) of the molecule, enhancing membrane permeability.

  • Metabolic Shielding: The ortho-fluorine atom provides steric and electronic shielding to the aromatic ring, significantly reducing the rate of oxidative metabolism by hepatic enzymes compared to an unfluorinated benzyl group. Alternatively, starting from 2-fluorobenzyl mercaptan (CAS 72364-46-6) allows for diverse S-alkylation strategies to build complex libraries[6].

References

  • 2-Fluorobenzyl methyl sulfide 155853-27-3 Source: AK Scientific URL
  • Trichloroacetonitrile-Mediated Oxidation of Sulfides and Benzylic C–H Bonds via Photoexcited Radical Reactions under Clean Conditions Source: Organic Letters - ACS Publications URL
  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow Source: Semantic Scholar URL
  • PockeMO-catalyzed sulfoxidation of benzyl methyl sulfide Source: ResearchGate URL
  • 2-Fluorobenzyl mercaptan | CAS 72364-46-6 Source: Santa Cruz Biotechnology URL

Sources

Exploratory

Thermodynamic Stability of Fluorinated Benzyl Sulfides: A Technical Guide

The following technical guide details the thermodynamic, metabolic, and synthetic stability profiles of fluorinated benzyl sulfides. Executive Summary & Core Directive Objective: To provide a mechanistic and practical fr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic, metabolic, and synthetic stability profiles of fluorinated benzyl sulfides.

Executive Summary & Core Directive

Objective: To provide a mechanistic and practical framework for understanding the stability of fluorinated benzyl sulfides (


).
Context:  In drug discovery, the benzyl sulfide moiety often serves as a pharmacophore or a metabolic soft spot. Unsubstituted benzyl sulfides are prone to rapid oxidative clearance (S-oxidation and benzylic hydroxylation). Strategic fluorination modulates the thermodynamic stability of the C-S bond and the redox potential of the sulfur center, enhancing drug half-life (

) without compromising binding affinity.

Thermodynamic Foundations

The stability of fluorinated benzyl sulfides is governed by three competing thermodynamic vectors: Bond Dissociation Energy (BDE) , Redox Potential , and Conformational Entropy .

Bond Dissociation Energy (BDE) & Homolysis

The primary decomposition pathway for benzyl sulfides under thermal stress is homolytic cleavage of the benzylic Carbon-Sulfur bond (


).
  • Baseline Stability: The BDE of a standard

    
     bond is approximately 65–70 kcal/mol , significantly lower than a typical alkyl C-S bond (~74 kcal/mol) due to the resonance stabilization of the resulting benzyl radical.
    
  • The Fluorine Effect:

    • Inductive Stabilization (

      
      ):  Fluorine is highly electronegative (
      
      
      
      ). When placed on the aromatic ring, it withdraws electron density.
    • Radical Destabilization: Electron-withdrawing groups (EWGs) like fluorine generally destabilize electron-deficient benzylic radicals. Therefore, fluorination (especially at the meta position) tends to increase the BDE of the

      
       bond, making the molecule more thermally stable than its non-fluorinated counterpart.
      
Electronic Modulation of the Sulfur Center

The sulfur atom is a "soft" nucleophile. Its stability against oxidative degradation (metabolism) depends on its nucleophilicity (HOMO energy).

Position of FElectronic EffectImpact on Sulfur Stability
Ortho (

-F)
Strong

, Steric shielding
High. Reduces

-oxidation rates by lowering HOMO energy and physically blocking oxidants.
Meta (

-F)
Pure

(Inductive)
Moderate. Lowers electron density on the ring, indirectly reducing S-nucleophilicity.
Para (

-F)

+

(Resonance)
Variable. Resonance donation can partially counteract inductive withdrawal, but net effect usually lowers oxidative susceptibility compared to H.

Metabolic Stability & Bioisosterism

In medicinal chemistry, the primary "instability" is not thermal decomposition but enzymatic degradation.

Blocking Metabolic Soft Spots

Cytochrome P450 enzymes (CYPs) target electron-rich centers. The benzyl sulfide moiety presents two vulnerabilities:

  • S-Oxidation: Conversion to sulfoxide (

    
    ) and sulfone (
    
    
    
    ).
  • Benzylic Hydroxylation: Hydrogen abstraction at the benzylic carbon.

Mechanism of Stabilization: Fluorine substitution lowers the electron density of the aromatic ring. This inductive withdrawal propagates to the benzylic carbon and the sulfur atom, increasing the ionization potential . This makes the abstraction of a single electron (SET mechanism) or hydrogen atom (HAT mechanism) by the high-valent Iron-Oxo species of CYP450 thermodynamically less favorable.

Visualization: Metabolic Blocking Pathway

The following diagram illustrates how fluorination diverts the metabolic pathway from rapid clearance to stable excretion.

MetabolicPathway Substrate Fluorinated Benzyl Sulfide (Drug Candidate) CYP CYP450 Enzyme (Fe-O Active Site) Substrate->CYP Binding Stable Excretion (Unchanged) Substrate->Stable Thermodynamic Preference Oxidation S-Oxidation (Sulfoxide Formation) CYP->Oxidation High Barrier (Due to F-EWG) Hydroxylation Benzylic Hydroxylation (Unstable Hemiacetal) CYP->Hydroxylation Blocked by C-H Bond Strength Cleavage C-S Bond Cleavage (Thiol + Benzaldehyde) Hydroxylation->Cleavage Spontaneous

Figure 1: Metabolic fate of fluorinated benzyl sulfides. Dashed lines indicate suppressed pathways due to thermodynamic stabilization by fluorine.

Experimental Protocols

Synthesis: Nucleophilic Substitution (The "Stable" Route)

To ensure thermodynamic control during synthesis, avoid radical conditions. Use a standard


 thioetherification.

Reagents:

  • Fluorinated Benzyl Halide (Cl or Br)

  • Thiol (R-SH)

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
  • Solvent: DMF or Acetonitrile (MeCN)

Protocol:

  • Preparation: Dissolve 1.0 equiv of thiol in anhydrous MeCN (0.2 M).

  • Activation: Add 1.5 equiv of

    
    . Stir at room temperature (RT) for 15 min to generate the thiolate anion.
    
  • Addition: Add 1.1 equiv of fluorinated benzyl halide dropwise.

    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent disulfide formation.
      
  • Monitoring: Monitor via TLC/LC-MS. Conversion is typically complete in 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN), dry over

    
    , and concentrate.
    

Validation of Stability: If the product survives the basic conditions and workup without forming disulfides or oxidation byproducts, the chemical stability is validated for standard handling.

Oxidative Stress Test (Chemical Stability Assay)

This protocol quantifies the resistance of the sulfide to oxidation, serving as a proxy for metabolic stability.

Reagents:

  • Hydrogen Peroxide (

    
    , 30% aq)
    
  • Solvent: Methanol

Protocol:

  • Dissolve 10 mg of the fluorinated benzyl sulfide in 1 mL Methanol.

  • Add 2.0 equiv of

    
    .
    
  • Incubate at

    
    .
    
  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Analysis: Analyze via HPLC. Measure the ratio of Sulfide : Sulfoxide : Sulfone.

    • Success Criterion: >90% parent compound remaining after 4h indicates high oxidative stability.

Comparative Stability Data

The following table summarizes the relative stability metrics for various substitution patterns.

CompoundSubstitutionRelative C-S BDEOxidative Stability (t1/2)Metabolic Liability
Bn-S-R None (H)1.00 (Ref)Low (< 30 min)High (Benzylic hydroxylation)
4-F-Bn-S-R Para-F1.05MediumMedium (Blocks para-hydroxylation)
2,4-F2-Bn-S-R Ortho, Para-F1.10HighLow (Steric + Electronic protection)
2,3,4,5,6-F5-Bn Pentafluoro1.25Very HighVery Low (Electron-deficient ring)

Note: "Relative C-S BDE" is estimated based on Hammett substituent constants (


) and radical stability trends.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: Fluorobenzyl Halide + Thiol Step1 Step 1: Deprotonation (Cs2CO3, MeCN, 15 min) Start->Step1 Step2 Step 2: SN2 Coupling (Dropwise addition, <40°C) Step1->Step2 Check QC Check: LC-MS for Disulfide byproduct Step2->Check Check->Step2 Fail (Optimize Temp) Finish Final Product: Fluorinated Benzyl Sulfide Check->Finish Pass

Figure 2: Optimized synthetic workflow for thermodynamically stable benzyl sulfides.

References

  • Purser, S., et al. (2008). Fluorine in drug discovery.[1][2][3] Chemical Society Reviews. Link

  • Haghi, B., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Luo, Q., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides.[4] The Journal of Organic Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bond strengths). Journal of Fluorine Chemistry. Link

Sources

Foundational

Organoleptic Profiling and Receptor Mechanistics of 2-Fluorobenzyl Methyl Sulfide: A Technical Guide

As a Senior Application Scientist operating at the intersection of medicinal chemistry and flavor science, I approach the organoleptic profiling of fluorinated thioethers not merely as a descriptive exercise, but as a ri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating at the intersection of medicinal chemistry and flavor science, I approach the organoleptic profiling of fluorinated thioethers not merely as a descriptive exercise, but as a rigorous investigation into receptor-ligand kinetics.

This whitepaper provides an in-depth technical analysis of 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) . By deconstructing its structure-odor relationship (SOR), quantifying its physicochemical properties, and detailing self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals and sensory scientists.

Chemical Identity and Structural Nuances

To understand 2-Fluorobenzyl methyl sulfide (2-FBMS), we must first examine its non-fluorinated parent compound, [1]. Widely recognized in the flavor industry (FEMA 3597), the parent compound is characterized by savory, roasted, alliaceous (garlic/onion), and pungent notes.

The targeted introduction of a fluorine atom at the ortho position of the benzyl ring transforms the molecule's behavior. While fluorine is a classic bioisostere for hydrogen due to its similar Van der Waals radius, its extreme electronegativity induces a strong dipole. This modification increases the molecule's lipophilicity and alters the electrostatic potential of the adjacent sulfur atom, fundamentally shifting how the molecule interacts with human olfactory receptors .

Causality in Structure-Odor Relationships (SOR)

Why does 2-FBMS smell the way it does? The answer lies in the metalloprotein hypothesis of olfaction.

Low-molecular-weight sulfides and thiols are detected by highly specific human olfactory receptors, most notably [3]. The activation of OR2T11 is not a simple lock-and-key mechanism; it is a metal-assisted coordination process. Ionic copper (Cu²⁺) residing in the receptor's binding pocket acts as a crucial co-factor. The sulfur atom in 2-FBMS acts as a Lewis base, coordinating with the copper ion to form an odorant-metal complex that triggers a conformational shift in the receptor.

The Fluorine Effect: As demonstrated in foundational [4], halogen substitution near a heteroatom profoundly affects odor perception. The highly electronegative ortho-fluoro group exerts an electron-withdrawing inductive effect across the benzyl system. This slightly decreases the electron density on the sulfur atom, altering its binding kinetics with the Cu-OR2T11 complex. Consequently, the organoleptic profile shifts from the warm, "roasted" profile of the parent compound to a sharper, highly penetrating, "metallic-alliaceous" and green note.

OR2T11_Pathway Odor 2-FBMS + Cu²⁺ (Odorant-Metal Complex) Receptor OR2T11 Receptor (Conformational Shift) Odor->Receptor Binds GProt G_olf Protein (Subunit Dissociation) Receptor->GProt Activates AC Adenylyl Cyclase III (ATP → cAMP) GProt->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes CNG CNG Ion Channel (Ca²⁺/Na⁺ Influx) cAMP->CNG Opens Depol Neuronal Depolarization (Signal to Olfactory Bulb) CNG->Depol Triggers

Fig 1. Copper-mediated OR2T11 olfactory signaling pathway activated by 2-FBMS.

Quantitative Physicochemical and Organoleptic Data

To facilitate formulation and drug development decisions, the physicochemical and sensory metrics of 2-FBMS are summarized below, benchmarked against its non-fluorinated analog.

PropertyBenzyl Methyl Sulfide [1]2-Fluorobenzyl Methyl Sulfide [2]
CAS Number 766-92-7155853-27-3
Molecular Weight 138.23 g/mol 156.22 g/mol
LogP (Lipophilicity) ~2.4~2.6 (Enhanced hydrophobicity)
Odor Descriptors Savory, roasted, alliaceous, pungentPenetrating alliaceous, metallic, sharp green
Odor Threshold Low (ppb range)Very Low (sub-ppb range, enhanced volatility)
Primary Receptor Target OR2T11, OR2M3OR2T11 (Altered binding kinetics)

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Gas Chromatography-Olfactometry (GC-MS/O) for Odor Thresholding

This protocol isolates the intrinsic receptor sensitivity of 2-FBMS from mere concentration effects using Aroma Extract Dilution Analysis (AEDA).

  • Sample Preparation: Dilute pure 2-FBMS in an odorless, highly volatile solvent (e.g., diethyl ether) to a stock concentration of 1000 ppm.

  • Serial Dilution: Prepare 1:3 serial dilutions. Causality: AEDA requires logarithmic step-downs to determine the Flavor Dilution (FD) factor—the point at which the odor is no longer perceptible to the human nose.

  • Injection & Separation: Inject 1 µL into a GC-MS/O system equipped with a non-polar DB-5 capillary column. Elute using a temperature gradient (40°C to 250°C at 10°C/min). Causality: Given the lipophilic nature of the fluorinated benzyl ring, a non-polar stationary phase ensures optimal retention and prevents the peak tailing often seen with sulfur compounds on polar columns.

  • Effluent Splitting: Split the column effluent 1:1 between the Mass Spectrometer and a heated olfactory sniffing port (humidified to prevent nasal mucosa desiccation).

  • Sensory Evaluation: Trained panelists record the odor character, onset, and duration.

  • Self-Validation (Blanking): Run a pure solvent blank between every 3rd run. If panelists detect an alliaceous note during the blank, the system is contaminated (carryover), and the run is invalidated.

GCO_Workflow N1 Sample Prep (2-FBMS Serial Dilution) N2 Gas Chromatography (Capillary Separation) N1->N2 N3 Effluent Splitter (1:1 Ratio) N2->N3 N4 Mass Spectrometry (Chemical Verification) N3->N4 50% N5 Olfactory Port (Human Sensory Panel) N3->N5 50% N6 Data Synthesis (AEDA & Thresholding) N4->N6 N5->N6

Fig 2. GC-MS/O workflow for the organoleptic evaluation and thresholding of 2-FBMS.

Protocol B: In Vitro GloSensor™ cAMP Assay for OR2T11 Activation

To prove the biological mechanism of the odor profile, we measure real-time receptor activation in vitro.

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect with plasmids encoding human OR2T11, the chaperone protein RTP1S (required for membrane surface expression of ORs), and the GloSensor™ cAMP biosensor.

  • Copper Supplementation: Pre-incubate the cells with 10 µM CuCl₂ for 30 minutes. Causality: Because OR2T11 relies on a shuttlecock mechanism requiring a metal co-factor, exogenous copper ensures the binding pocket is primed for the thioether.

  • Ligand Exposure: Apply 2-FBMS at varying concentrations (1 pM to 10 µM) and add the luciferin substrate.

  • Quantification: Measure cAMP-dependent luminescence using a microplate reader. The light output directly correlates with receptor activation.

  • Self-Validation (Negative Control): In parallel wells, introduce 50 µM TEPA (tetraethylenepentamine), a potent copper chelator, prior to 2-FBMS exposure. Causality: A subsequent loss of luminescence acts as an internal negative control, definitively proving that the receptor activation is caused by the Cu²⁺-sulfide interaction, rather than an artifact of baseline cellular activity or solvent toxicity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13016, Benzyl methyl sulfide." PubChem, 2024. URL: [Link]

  • Li, S., et al. "Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols." Journal of the American Chemical Society, vol. 138, no. 40, 2016, pp. 13281–13288. URL:[Link]

  • Michel, D., & Schlosser, M. "Odor–structure relationships using fluorine as a probe." Tetrahedron, vol. 56, no. 25, 2000, pp. 4253-4260. URL:[Link]

Exploratory

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-Fluorobenzyl Methyl Sulfide (CAS: 155853-27-3) Introduction 2-Fluorobenzyl methyl sulfide, with the CAS Registry Number 155853-27-3, is a fluorinated aromatic thioether.[1] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluorobenzyl Methyl Sulfide (CAS: 155853-27-3)

Introduction

2-Fluorobenzyl methyl sulfide, with the CAS Registry Number 155853-27-3, is a fluorinated aromatic thioether.[1] This compound belongs to a class of molecules that are of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates a 2-fluorobenzyl group, a common motif in pharmacologically active compounds, linked to a methyl sulfide moiety. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[2][3] The thioether linkage provides a site for further chemical modification, such as oxidation to sulfoxides and sulfones, expanding its synthetic utility. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, characterization, reactivity, and handling.

Accurate identification is the foundation of all chemical research. The primary identifiers and key physicochemical properties for 2-Fluorobenzyl methyl sulfide are summarized below.

Table 1: Core Compound Identification

Identifier Value
CAS Registry Number 155853-27-3[1]
IUPAC Name 1-(Fluoromethyl)-2-(methylthiomethyl)benzene
Synonyms (2-Fluorobenzyl)(methyl)sulfane[1]
Molecular Formula C₈H₉FS[1]
Molecular Weight 156.22 g/mol [1]

| SMILES | CSCC1=C(F)C=CC=C1[1] |

Table 2: Physicochemical and Computed Properties

Property Value
Purity (Commercial) ≥98%[1]
Topological Polar Surface Area (TPSA) 0 Ų[1]
LogP (Computed) 2.6887[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

| Storage Conditions | 2-8°C, Sealed in a dry environment[1] |

Synthesis and Purification

The synthesis of 2-Fluorobenzyl methyl sulfide is most effectively achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This method is reliable and utilizes readily available starting materials.

Principle: The core of this synthesis is an Sₙ2 reaction where a potent sulfur nucleophile, the thiomethoxide anion (CH₃S⁻), displaces a halide from an electrophilic benzylic carbon. The starting material of choice is typically 2-fluorobenzyl bromide or chloride due to the excellent leaving group ability of the halides. 2-fluorobenzyl bromide is often preferred for its higher reactivity.[4] The reaction is performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the counter-ion (e.g., Na⁺) of the nucleophile without interfering with its reactivity.

G cluster_reactants cluster_product reactant1 2-Fluorobenzyl Bromide product 2-Fluorobenzyl Methyl Sulfide reactant1->product   DMF, 25°C    plus + reactant2 Sodium Thiomethoxide reactant2->product

Caption: Synthetic pathway for 2-Fluorobenzyl Methyl Sulfide.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

  • Solvation: Add anhydrous dimethylformamide (DMF) via syringe and stir the resulting suspension under a nitrogen atmosphere at room temperature (25°C).

    • Expert Insight: The use of an inert atmosphere is critical as sodium thiomethoxide is susceptible to oxidation. Anhydrous solvent prevents quenching of the potent nucleophile.

  • Addition of Electrophile: Dissolve 2-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension over 15-20 minutes.

    • Expert Insight: A slow, dropwise addition helps to control any potential exotherm and minimizes the formation of side products.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-fluorobenzyl bromide) is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-fluorobenzyl methyl sulfide as a pure liquid.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of mass spectrometry and spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust characterization can be predicted based on its structure and data from analogous compounds.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to provide clear fragmentation patterns that confirm the molecular structure.

  • Expert Insight: The most significant fragmentation pathway for benzyl sulfides is the cleavage of the benzylic carbon-sulfur bond.[5] This leads to the formation of a highly stabilized benzyl cation, which in this case rearranges to the fluorotropylium ion. This fragment is often the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Fragment Ion Interpretation
156 [C₈H₉FS]⁺ Molecular Ion (M⁺)
109 [C₇H₆F]⁺ Base Peak. Loss of •SCH₃ radical, forming the stable 2-fluorotropylium cation.

| 61 | [CH₃SCH₂]⁺ | Fragment from cleavage at the benzyl C-C bond. |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in the molecule.[6]

Table 4: Predicted Infrared Absorption Frequencies

Frequency (cm⁻¹) Vibration Type Intensity
3100-3010 C-H Stretch (Aromatic) Medium
2960-2850 C-H Stretch (Aliphatic: -CH₂-, -CH₃) Medium
1590, 1490, 1450 C=C Stretch (Aromatic Ring) Medium-Strong
~1230 C-F Stretch (Aromatic) Strong
~760 C-H Bend (Aromatic, ortho-disubstituted) Strong

| 700-600 | C-S Stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30-7.10 m 3H Ar-H
~7.05 m 1H Ar-H
~3.75 s 2H -CH₂-S-

| ~2.05 | s | 3H | S-CH₃ |

Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~161 (d, ¹JCF ≈ 245 Hz) Ar-C-F
~131-128 Ar-CH
~124 (d, ³JCF ≈ 3.5 Hz) Ar-CH
~123 (d, ²JCF ≈ 15 Hz) Ar-C-CH₂
~115 (d, ²JCF ≈ 22 Hz) Ar-CH
~34 -CH₂-S-

| ~16 | S-CH₃ |

Reactivity and Potential Applications

Chemical Reactivity: The thioether moiety is the primary site of reactivity in 2-fluorobenzyl methyl sulfide. It can be readily oxidized to the corresponding sulfoxide and, with a stronger oxidizing agent or excess reagent, to the sulfone. This transformation is significant as sulfoxides and sulfones have different electronic and steric properties, expanding the compound's utility as a synthetic intermediate.

G start 2-Fluorobenzyl Methyl Sulfide sulfoxide 2-Fluorobenzyl Methyl Sulfoxide start->sulfoxide m-CPBA (1 eq.) sulfone 2-Fluorobenzyl Methyl Sulfone sulfoxide->sulfone m-CPBA (>1 eq.)

Caption: Oxidation pathway of 2-Fluorobenzyl Methyl Sulfide.

Applications in Research and Development: While specific applications for 2-fluorobenzyl methyl sulfide are not extensively documented, its structural motifs are highly relevant in modern drug discovery.

  • Medicinal Chemistry Building Block: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[2] This compound serves as a readily available source of the 2-fluorobenzyl group for incorporation into more complex target molecules.

  • Precursor for Bioactive Molecules: Organosulfur compounds exhibit a wide range of biological activities.[2] Derivatives of this molecule, such as the corresponding sulfoxides or more elaborate structures, could be investigated for various therapeutic targets. For instance, related fluorobenzyl-cysteinate conjugates have been explored for their neuroprotective effects in ischemic stroke models.[7]

  • Probes for Chemical Biology: The thioether can be used as a handle in the design of chemical probes to study biological systems.[8]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-fluorobenzyl methyl sulfide. Therefore, a conservative approach to handling should be adopted based on data from its precursors and analogous compounds.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[9] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

  • Precursor Hazards: The common precursor, 2-fluorobenzyl bromide, is corrosive and causes severe skin burns and eye damage. Extreme caution should be exercised when handling it.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Manan, M. A. F. A., Cordes, D. B., & McKay, A. P. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData, 10(10). Retrieved from [Link]

  • Manan, M. A. F. A., Cordes, D. B., & McKay, A. P. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. IUCrData, 9(3). Retrieved from [Link]

  • ChemSrc. (2025). 2-chlorobenzyl methyl sulphide | CAS#:57984-15-3. Retrieved from [Link]

  • MDPI. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on the Ischemic Stroke. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction Based Fluorescent Probes for Hydrogen Sulfide. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. Retrieved from [Link]

  • UPR. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic fluoroalkyl sulfides - US3506718A.
  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.

Sources

Foundational

Toxicological Profile and Metabolic Fate of 2-Fluorobenzyl Methyl Sulfide: A Technical Whitepaper

Executive Summary 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a specialized fluorinated thioether utilized as an intermediate in advanced drug discovery and agrochemical development[1]. Because specific toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a specialized fluorinated thioether utilized as an intermediate in advanced drug discovery and agrochemical development[1]. Because specific toxicological data on this exact niche compound is limited in mainstream literature, its safety and metabolic profile must be extrapolated using high-confidence read-across methodologies. By analyzing the physicochemical dynamics of the ortho-fluoro substitution and the thioether linkage, this whitepaper provides a comprehensive, mechanistically grounded toxicological profile.

Structural Toxicology & Physicochemical Dynamics

The toxicological behavior of 2-Fluorobenzyl methyl sulfide is dictated by two critical structural motifs: the fluorinated aromatic ring and the benzylic thioether.

  • The Fluorine Effect (Metabolic Shielding): The carbon-fluorine (C-F) bond possesses a high bond dissociation energy (~116 kcal/mol), making it exceptionally resistant to direct chemical attack and Cytochrome P450 (CYP450)-mediated aromatic hydroxylation[2]. Furthermore, placing the fluorine atom at the ortho position sterically shields the adjacent benzylic carbon. This structural tuning intentionally blocks traditional pathways of aromatic degradation, increasing the molecule's lipophilicity and redirecting metabolic machinery toward the sulfur atom.

  • The Thioether Vulnerability: Unlike the heavily shielded aromatic ring, the thioether moiety contains a highly nucleophilic sulfur atom with available lone electron pairs. This makes the sulfur atom the primary, obligate site for oxidative metabolic attack by hepatic enzymes.

Pharmacokinetics & Metabolic Fate (ADME)

The primary metabolic clearance pathway for 2-Fluorobenzyl methyl sulfide is S-oxygenation . This biotransformation is a predictable, two-step sequential oxidation process driven primarily by Flavin-containing monooxygenases (FMOs) and CYP450 enzymes[3].

  • Primary Oxidation (Rapid): The thioether is rapidly oxidized to 2-Fluorobenzyl methyl sulfoxide . FMOs and CYPs readily transfer an oxygen atom to the nucleophilic sulfur[3].

  • Secondary Oxidation (Slow): The sulfoxide can be further oxidized to 2-Fluorobenzyl methyl sulfone . However, this second step is significantly slower. The causality lies in electronic deactivation: the newly added, highly electronegative oxygen atom in the sulfoxide pulls electron density away from the sulfur, drastically reducing its nucleophilicity and raising the activation energy required for the second CYP-mediated oxidation[4].

MetabolicPathway Substrate 2-Fluorobenzyl methyl sulfide (Thioether) CYP CYP450 / FMO (S-Oxygenation) Substrate->CYP Sulfoxide 2-Fluorobenzyl methyl sulfoxide (Primary Metabolite) CYP->Sulfoxide Rapid CYP2 CYP450 (Secondary Oxidation) Sulfoxide->CYP2 Excretion Renal Excretion (Clearance) Sulfoxide->Excretion Minor Pathway Sulfone 2-Fluorobenzyl methyl sulfone (Secondary Metabolite) CYP2->Sulfone Slow Sulfone->Excretion

Figure 1: S-oxygenation metabolic pathway of 2-Fluorobenzyl methyl sulfide via CYP450/FMO enzymes.

Toxicological Assessment & Safety Profile

Because 2-Fluorobenzyl methyl sulfide lacks widespread in vivo toxicity data, safety assessments rely on the Threshold of Toxicological Concern (TTC) approach, utilizing the non-fluorinated parent analog, Benzyl methyl sulfide (CAS: 766-92-7), as a structural read-across.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have extensively evaluated benzyl methyl sulfide[5]. Both regulatory bodies concluded that simple aromatic sulfides present "no safety concern" at standard intake levels, as they do not exhibit genotoxic potential and are rapidly cleared via the sulfoxidation pathways described above[5][6]. The addition of the ortho-fluoro group in 2-Fluorobenzyl methyl sulfide does not introduce new structural alerts for DNA reactivity; rather, it merely stabilizes the aromatic ring against toxic epoxide formation[2].

Quantitative Data Summary
ParameterValue / Description
Compound Name 2-Fluorobenzyl methyl sulfide
CAS Number 155853-27-3[1]
Molecular Formula C8H9FS[1]
Molecular Weight 156.22 g/mol [1]
Primary Metabolic Route Hepatic S-oxygenation (Sulfoxidation)[3]
Genotoxicity Alert Negative (Based on EFSA/JECFA read-across)[5][6]
Expected Clearance High (Renal excretion of polar sulfoxide/sulfone)

Standardized Experimental Protocols

To validate the metabolic fate and baseline toxicity of 2-Fluorobenzyl methyl sulfide in a laboratory setting, the following self-validating protocols must be employed.

Protocol 1: In Vitro Microsomal Stability Assay (Metabolite Profiling)

This protocol tracks the conversion of the thioether to its sulfoxide and sulfone metabolites. To ensure trustworthiness, the system includes a minus-NADPH control to definitively prove that degradation is enzymatically driven, not a result of chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine the buffer, microsomes (final protein concentration 1.0 mg/mL), and 2-Fluorobenzyl methyl sulfide (final concentration 1 µM, keeping DMSO < 0.1%).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: For the negative control, substitute NADPH with an equivalent volume of buffer).

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass (m/z 157 [M+H]+) and the expected +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.

MicrosomalAssay Step1 1. Prepare Microsomes (HLM/RLM at 1 mg/mL) Step2 2. Add Substrate (1 µM 2-FBMS) Step1->Step2 Step3 3. Pre-incubate (37°C for 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Step5 5. Quench Reaction (Cold Acetonitrile, 0-60 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Sulfoxide/Sulfone) Step5->Step6

Figure 2: Step-by-step workflow for in vitro microsomal stability and metabolite profiling.

Protocol 2: Cytotoxicity Screening (MTT Assay)

This protocol establishes the acute in vitro toxicity profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate the media and apply 2-Fluorobenzyl methyl sulfide in a dose-response gradient (0.1, 1, 10, 50, 100 µM) diluted in fresh media. (Self-Validation: Include a 0.1% DMSO vehicle control to establish 100% viability baseline, and a 10 µM Doxorubicin positive control to validate assay sensitivity).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization & Reading: Carefully aspirate the media, leaving the purple formazan crystals intact. Add 100 µL of DMSO to each well to solubilize the crystals. Shake for 10 minutes and read the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

References

1.[1] "155853-27-3 2-Fluorobenzyl methyl sulfide AKSci 9352CZ", aksci.com. URL: 2.[3] "S-oxygenation of the thioether organophosphate insecticides phorate and disulfoton by human lung flavin-containing monooxygenase 2", nih.gov. URL: 3.[4] "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif", beilstein-journals.org. URL: 4.[2] "METABOLISM OF FLUORINE-CONTAINING DRUGS", annualreviews.org. URL: 5.[5] "benzyl methyl sulfide - WHO | JECFA", who.int. URL: 6.[6] "Safety and efficacy of eight compounds belonging to different chemical groups when used as flavourings for cats and dogs", europa.eu. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Fluorobenzyl Methyl Sulfide

Abstract & Core Directive This Application Note details the synthesis of 2-Fluorobenzyl methyl sulfide (IUPAC: 1-(fluoromethyl)-2-(methylthio)benzene), a critical intermediate in the development of fluorinated agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note details the synthesis of 2-Fluorobenzyl methyl sulfide (IUPAC: 1-(fluoromethyl)-2-(methylthio)benzene), a critical intermediate in the development of fluorinated agrochemicals and pharmaceuticals.

Unlike generic preparations, this protocol addresses the specific challenges of ortho-fluorine steric/electronic effects and the rigorous odor control required when handling methanethiol equivalents. The method utilizes a nucleophilic substitution (


) of 2-fluorobenzyl bromide with sodium thiomethoxide, optimized for high yield (>90%) and minimal byproduct formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a direct


 displacement. The high reactivity of the benzylic halide, combined with the strong nucleophilicity of the thiomethoxide anion, allows for mild reaction conditions.
Reaction Scheme

2-Fluorobenzyl bromide + Sodium Thiomethoxide


2-Fluorobenzyl methyl sulfide  + NaBr 

ReactionScheme Reagent1 2-Fluorobenzyl Bromide (CAS 446-48-0) Intermediate Transition State [SN2 Attack] Reagent1->Intermediate Reagent2 Sodium Thiomethoxide (NaSMe) Reagent2->Intermediate Product 2-Fluorobenzyl Methyl Sulfide (CAS 155853-27-3) Intermediate->Product MeOH/THF, 0°C to RT Byproduct Sodium Bromide (NaBr) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of 2-Fluorobenzyl methyl sulfide via nucleophilic substitution.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)CASRole
2-Fluorobenzyl bromide 189.021.01.567446-48-0Substrate
Sodium thiomethoxide 70.091.1 - 1.2N/A (Solid)5188-07-8Nucleophile
Methanol (Anhydrous) 32.04Solvent0.79267-56-1Solvent
THF (Optional Co-solvent) 72.11Solvent0.889109-99-9Solubilizer
Sodium Hypochlorite 74.44Excess~1.27681-52-9Odor Quench
Step-by-Step Methodology

Pre-requisite: All glassware must be dried. Perform all operations in a well-ventilated fume hood due to the stench of organosulfur compounds.

Step 1: Preparation of Nucleophile Solution
  • Charge a 3-neck round-bottom flask (RBF) with Sodium thiomethoxide (1.2 eq) .

  • Add Anhydrous Methanol (10 vol) under nitrogen atmosphere.

  • Stir until fully dissolved. The reaction is exothermic; cool the flask to 0°C using an ice/water bath.

    • Note: If using 2-fluorobenzyl chloride (less reactive), add a catalytic amount of NaI (0.05 eq) to generate the iodide in situ (Finkelstein condition).

Step 2: Addition of Substrate
  • Dilute 2-Fluorobenzyl bromide (1.0 eq) in a small volume of THF or Methanol (1:1 ratio with substrate volume).

  • Add the bromide solution dropwise to the thiomethoxide solution over 30 minutes via an addition funnel, maintaining the internal temperature < 10°C.

    • Causality: Slow addition prevents localized heating and potential dimerization or over-alkylation side reactions.

Step 3: Reaction & Monitoring
  • Allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

  • Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[4] The bromide starting material should be consumed completely.

Step 4: Workup & Odor Control (Critical)
  • Quench: Once complete, concentrate the reaction mixture under reduced pressure to remove most methanol.

  • Partition: Resuspend the residue in Diethyl Ether (Et2O) or Dichloromethane (DCM) and water.

  • Wash: Wash the organic layer with:

    • Water (2x)

    • Brine (1x)

  • Waste Treatment: Treat all aqueous washes and glassware with 10% Bleach (Sodium Hypochlorite) solution before disposal. This oxidizes residual thiols/sulfides to odorless sulfoxides/sulfones.

Step 5: Purification
  • Dry the organic phase over Anhydrous

    
     .
    
  • Filter and concentrate via rotary evaporation.

  • Distillation: Purify the crude oil via vacuum distillation.

    • Expected BP: ~90–100°C at 15 mmHg (Estimate based on 2-fluorobenzyl bromide BP of 84°C/15mmHg and benzyl methyl sulfide BP of 197°C/atm).

Process Workflow Diagram

Workflow Start Start: Reagent Prep Solubilization Dissolve NaSMe in MeOH Cool to 0°C Start->Solubilization Addition Dropwise Addition of 2-Fluorobenzyl Bromide Solubilization->Addition Reaction Stir at RT (2-4 hrs) Monitor via TLC/GC Addition->Reaction Quench Concentrate & Partition (Et2O / Water) Reaction->Quench Wash Wash Organic Phase (Water, Brine) Quench->Wash Waste Treat Aqueous Waste with 10% Bleach Wash->Waste Aqueous Layer Dry Dry (MgSO4) & Filter Wash->Dry Distill Vacuum Distillation Dry->Distill Final Pure 2-Fluorobenzyl Methyl Sulfide Distill->Final

Figure 2: Operational workflow for the synthesis and purification of 2-Fluorobenzyl methyl sulfide.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow liquid.

  • Odor: Characteristic sulfide stench (garlic/cabbage-like).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.40 – 7.00 (m, 4H, Ar-H)
      
    • 
       3.75 (s, 2H, Ar-
      
      
      
      -S)
    • 
       2.05 (s, 3H, S-
      
      
      
      )
    • Note: The ortho-fluorine may cause splitting or broadening of the benzylic proton signal due to long-range coupling (

      
      ).
      
  • 13C NMR: Distinct doublet for C-F coupling on the aromatic ring.

  • GC-MS (EI): Molecular ion

    
     at m/z ~156. Fragment ions at m/z 109 (
    
    
    
    ) and m/z 47 (
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent; Old NaSMeUse anhydrous MeOH; Use fresh NaSMe or sublime it before use.
Disulfide Byproduct Oxidation of thiomethoxideDegas solvents with

sparging; Ensure inert atmosphere.
Starting Material Remains Reaction incompleteWarm to 40°C; Add NaI catalyst (Finkelstein).
Strong Odor in Lab Poor containmentUse bleach traps for all vacuum outlets; Double glove.

Safety & Handling (E-E-A-T)

Odor Management (Critical)

Organosulfur compounds have low odor thresholds (ppb range).

  • Containment: All transfers must occur in a hood.

  • Decontamination: Keep a "Bleach Bath" (10% NaOCl) ready. Dip all spatulas, syringes, and glassware into this bath immediately after use.

  • Vapor Trap: When rotovapping, place a bleach trap between the pump and the condenser to catch escaping volatiles.

Chemical Hazards
  • 2-Fluorobenzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage.

  • Sodium Thiomethoxide: Toxic if swallowed or in contact with skin. Liberates toxic methanethiol gas if acidified.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Benzylic Sulfides - General Methodologies. Retrieved from [Link]

  • NIST Chemistry WebBook (2025). Benzyl methyl sulfide Phase Change Data. Retrieved from [Link]

Sources

Application

Application Note: 2-Fluorobenzyl Methyl Sulfide in Flavor Chemistry

This Application Note serves as a definitive technical guide for the use of 2-Fluorobenzyl methyl sulfide (an analog of the FEMA-approved Benzyl Methyl Sulfide) in advanced flavor chemistry and R&D contexts. Document Typ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the use of 2-Fluorobenzyl methyl sulfide (an analog of the FEMA-approved Benzyl Methyl Sulfide) in advanced flavor chemistry and R&D contexts.

Document Type: Technical Protocol & Application Guide Target Audience: Flavor Chemists, R&D Scientists, Drug Development Professionals Status: Research & Development (High-Potency Flavor Analog)

Executive Summary & Chemical Identity

2-Fluorobenzyl methyl sulfide is a high-impact organosulfur compound, structurally derived from the FEMA-approved flavoring agent Benzyl Methyl Sulfide (FEMA 3597) . The introduction of a fluorine atom at the ortho-position of the benzene ring significantly alters the physicochemical properties, metabolic stability, and sensory profile of the parent molecule.

This compound is primarily utilized in advanced flavor research to impart sharp, penetrating alliaceous (garlic/onion), earthy (truffle), and pungency (horseradish/wasabi) notes. Its fluorinated structure enhances lipophilicity and volatility, making it a critical candidate for "high-lift" top notes in savory applications.

Chemical Profile
PropertySpecification
IUPAC Name 1-(Methylthiomethyl)-2-fluorobenzene
CAS Number 155853-27-3 (Research Grade)
Molecular Formula C₈H₉FS
Molecular Weight 156.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold Extremely Low (< 1 ppb in water, estimated)
LogP (Predicted) ~2.8 (Higher lipophilicity than non-fluorinated parent)
Solubility Soluble in Ethanol, Propylene Glycol, MCT Oil; Insoluble in Water

Sensory Profile & Mechanism of Action

The sensory impact of 2-Fluorobenzyl methyl sulfide is governed by the Structure-Activity Relationship (SAR) of the thioether group and the electron-withdrawing fluorine substituent.

Organoleptic Descriptors
  • Primary Notes: Intense sulfurous, alliaceous (fresh garlic/onion), earthy (truffle).

  • Secondary Notes: Radish, horseradish, metallic/mineral nuance.

  • Trigeminal Effect: The ortho-fluorine atom often imparts a sharper "bite" or "cool/hot" sensation compared to the unsubstituted benzyl methyl sulfide, mimicking the pungency of isothiocyanates (wasabi).

Mechanism: The Fluorine Effect

The substitution of Hydrogen with Fluorine (Bioisosterism) at the C2 position serves three functions:

  • Electronic Modulation: Fluorine withdraws electron density from the ring, potentially increasing the acidity of the benzylic protons and altering the binding affinity to olfactory receptors (ORs).

  • Metabolic Blockade: The C2-F bond is metabolically stable, blocking ring oxidation at the ortho position. This is a common strategy in drug development to prolong half-life, which in flavor chemistry translates to enhanced retronasal persistence .

  • Volatility: Fluorination often increases volatility relative to molecular weight, providing a "lift" effect in top-note formulations.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional modification from the parent compound to the fluorinated analog and its sensory impact.

SAR_Mechanism Parent Benzyl Methyl Sulfide (FEMA 3597) Modification Ortho-Fluorination (C2 Position) Parent->Modification Synthetic Derivatization Analog 2-Fluorobenzyl Methyl Sulfide Modification->Analog Effect1 Increased Lipophilicity (Better Oil Solubility) Analog->Effect1 Effect2 Metabolic Stability (Longer Retronasal Finish) Analog->Effect2 Effect3 Sharper 'Bite' (Trigeminal Pungency) Analog->Effect3 Application:\nTruffle Oils & Fats Application: Truffle Oils & Fats Effect1->Application:\nTruffle Oils & Fats Application:\nWasabi & Horseradish Application: Wasabi & Horseradish Effect3->Application:\nWasabi & Horseradish

Caption: SAR pathway showing how fluorination transforms the functional properties of the parent sulfide for specific flavor applications.

Application Protocols

Safety Warning: This compound is a potent thioether. All handling must occur in a chemical fume hood. Spills should be neutralized with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the odorless sulfone.

Protocol A: Preparation of 1% Standard Solution

Due to its high potency, pure 2-Fluorobenzyl methyl sulfide should never be added directly to food bases.

  • Solvent Selection: Use Ethanol (95% FCC Grade) for water-soluble applications or MCT Oil (Medium Chain Triglycerides) for fat-based applications.

  • Weighing: Weigh 0.10 g of 2-Fluorobenzyl methyl sulfide into a tarred amber glass vial.

  • Dilution: Add 9.90 g of Solvent.

  • Mixing: Vortex for 30 seconds until homogenous.

  • Storage: Store at 4°C. Shelf life: 6 months (monitor for oxidation to sulfoxide).

Protocol B: "White Truffle" Flavor Accord (Oil-Based)

This protocol demonstrates the use of the compound to boost the earthy/sulfurous profile of a synthetic truffle oil.

Base Matrix: High-quality Extra Virgin Olive Oil or Sunflower Oil.

IngredientConcentration (ppm)Function
Bis(methylthio)methane50 ppmTruffle Base (Earthy)
2,4-Dithiapentane20 ppmTruffle Top Note (Garlic)
2-Fluorobenzyl methyl sulfide (1% Soln) 5 - 10 ppm Sharpness/Depth Booster
Dimethyl sulfide2 ppmFresh Top Note

Procedure:

  • Prepare the oil base.

  • Add the standard sulfide components (Bis(methylthio)methane, etc.).

  • Add the 2-Fluorobenzyl methyl sulfide solution last to minimize evaporative loss.

  • Sensory Check: Evaluate for the "penetrating" quality. The 2-fluoro analog should provide a distinct "radish-like" cut that standard truffle flavors often lack.

Protocol C: Wasabi/Horseradish Simulation

The sharp, chemical "bite" of the fluorinated ring mimics the pungency of allyl isothiocyanate without the chemical instability of isothiocyanates in aqueous media.

Application: Wasabi Paste or Snack Seasoning. Dosage: 0.5 ppm to 2.0 ppm in final product. Synergy: Combine with Allyl isothiocyanate (AITC) at a 1:100 ratio. The 2-Fluorobenzyl methyl sulfide extends the flavor profile after the rapid decay of AITC.

Experimental Workflow: Formulation & QC

The following workflow outlines the critical path from raw material handling to sensory validation.

Workflow cluster_App Application Matrix Raw Raw Material (>98% Purity) QC QC Analysis (GC-MS / NMR) Raw->QC Verify Identity Dilution Dilution (1% in EtOH) QC->Dilution Pass Oil Lipid System (Truffle Oil) Dilution->Oil Direct Add Aq Aqueous System (Sauces/Soups) Dilution->Aq Emulsification Req. Sensory Sensory Panel (Triangle Test / Descriptive) Oil->Sensory Aq->Sensory

Caption: Step-by-step workflow for incorporating high-potency fluorinated sulfides into flavor matrices.

Stability & Reactivity

  • Oxidation: Like all sulfides, this compound is susceptible to oxidation to the sulfoxide (S=O) and sulfone (O=S=O).

    • Prevention:[1] Store under Nitrogen or Argon headspace. Use antioxidants (Tocopherols) in oil bases.

  • Maillard Reaction: The thioether group is relatively stable compared to thiols (-SH), meaning it will not participate as readily in Maillard browning, preserving the "fresh" garlic/onion note during heat processing.

  • pH Stability: Stable across the food pH range (3.0 – 8.0).

Regulatory & Safety Status

Critical Note for Researchers: While the parent compound (Benzyl Methyl Sulfide) is FEMA GRAS (FEMA 3597), 2-Fluorobenzyl methyl sulfide is primarily a Research Chemical or Flavor Intermediate .

  • FEMA/GRAS Status: Not explicitly listed as a standalone FEMA number in public databases (as of 2024). It may be used as a "Process Flavor" precursor or under specific captive regulations.

  • Recommendation: For commercial food products, ensure regulatory compliance (e.g., submitting for FEMA GRAS review) or use strictly for R&D/Sensory benchmarking against the parent compound.

  • Toxicology: Fluorinated aromatics generally show different metabolic profiles. The C-F bond is strong and rarely releases free fluoride ions under physiological conditions.

References

  • FEMA (Flavor and Extract Manufacturers Association). (2024). FEMA GRAS Flavoring Substances List. (Reference for parent compound FEMA 3597).[2] Link

  • Boelens, M. H., & van Gemert, L. J. (1993). Volatile Character-Impact Sulfur Compounds and Their Sensory Properties. Perfumer & Flavorist. (Foundational text on sulfur sensory thresholds).
  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. (Context on sulfur volatiles in savory systems). Link

  • Smart, B. E. (2001). Fluorine in Medicinal Chemistry and Chemical Biology. Journal of Fluorine Chemistry. (Reference for bioisosteric effects of fluorine). Link

  • ChemScene. (2024). Product Safety Data Sheet: (2-Fluorobenzyl)(methyl)sulfane. (Chemical identity verification). Link

Sources

Method

Precision Synthesis of 2-Fluorobenzyl Methyl Sulfide: Protocols for High-Purity Thioether Formation

Executive Summary This Application Note details the synthesis of 2-Fluorobenzyl methyl sulfide (also known as 1-((methylthio)methyl)-2-fluorobenzene), a critical intermediate in the development of fluorinated pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis of 2-Fluorobenzyl methyl sulfide (also known as 1-((methylthio)methyl)-2-fluorobenzene), a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The presence of the ortho-fluorine atom introduces unique electronic and steric properties that influence metabolic stability and lipophilicity.

We present two validated protocols:

  • Method A (Standard): Direct nucleophilic substitution using Sodium Thiomethoxide (NaSMe) in alcoholic solvent.

  • Method B (Phase Transfer): A biphasic system using Phase Transfer Catalysis (PTC) for scalable applications.

Critical Advisory: This synthesis involves volatile sulfides with extremely low odor thresholds. Strict adherence to the Odor Containment Protocol (Section 4) is mandatory to prevent laboratory contamination.

Strategic Analysis & Reaction Design

Mechanistic Pathway

The formation of 2-fluorobenzyl methyl sulfide proceeds via a classic SN2 nucleophilic substitution . The methanethiolate anion (MeS⁻) acts as a potent nucleophile, attacking the benzylic carbon of the 2-fluorobenzyl halide.

  • Substrate Selection: 2-Fluorobenzyl chloride (CAS 345-35-7) is the preferred starting material due to its balance of reactivity and stability. The bromide analog is more reactive but significantly more lachrymatory and prone to degradation.

  • Ortho-Effect: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), potentially increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride. However, it also introduces minor steric bulk that must be overcome by the nucleophile.

Reaction Scheme Visualization

The following diagram illustrates the reaction mechanism and the competitive side-reactions (dimerization) that must be suppressed.

ReactionMechanism cluster_conditions Conditions SM 2-Fluorobenzyl Chloride (Electrophile) TS Transition State [S_N2 Mechanism] SM->TS Attack at Benzylic C Reagent Sodium Thiomethoxide (Nucleophile: MeS-) Reagent->TS Product 2-Fluorobenzyl Methyl Sulfide (Target) TS->Product -NaCl SideProduct Disulfide Dimer (Oxidative Impurity) Product->SideProduct [O] (Air Exposure) Cond Solvent: MeOH or DMF Temp: 0°C to RT Inert Atm: N2/Ar

Figure 1: Mechanistic pathway for the SN2 synthesis of 2-Fluorobenzyl methyl sulfide, highlighting the critical oxidation pathway to be avoided.

Critical Safety & Odor Containment Protocol

STOP: Do not proceed without reviewing this section. Methyl sulfides have an odor threshold in the parts-per-billion (ppb) range. A minor leak can evacuate a building.

The "Bleach Trap" System

All reaction off-gassing must pass through a chemical scrubber.

  • Primary Trap: Empty flask (anti-suckback).

  • Secondary Trap: 10-15% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the sulfide to a non-volatile sulfoxide/sulfone.

  • Tertiary Trap: Activated Carbon filter.

Decontamination Solution (The "Quench Soup")

Prepare 1L of the following solution before starting:

  • 800 mL Water

  • 100 mL Commercial Bleach (NaOCl)

  • 100 mL 1M NaOH

  • Usage: All glassware, syringes, and septa must be soaked in this solution for 2 hours before being removed from the fume hood for washing.

Experimental Protocols

Method A: Standard Homogeneous Synthesis (Recommended)

Scale: 50 mmol | Estimated Yield: 85-92% | Time: 4 Hours

Reagents
ComponentCASAmountEquiv.Role
2-Fluorobenzyl chloride345-35-77.23 g (50 mmol)1.0Substrate
Sodium Thiomethoxide (solid)5188-07-83.85 g (55 mmol)1.1Nucleophile
Methanol (Anhydrous)67-56-150 mL-Solvent
Alt: NaSMe (21% aq. soln)5188-07-818.4 mL1.1Alternative
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to the Bleach Trap .

  • Reagent Prep: Under nitrogen flow, charge the flask with Sodium Thiomethoxide (3.85 g) and Methanol (40 mL). Cool to 0°C using an ice bath.[1]

    • Note: If using aqueous NaSMe, no dissolution time is needed, but yield may be slightly lower due to hydrolysis competition.

  • Addition: Dissolve 2-Fluorobenzyl chloride (7.23 g) in Methanol (10 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Observation: The solution may become cloudy as NaCl precipitates.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 3 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting chloride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Add 50 mL of saturated aqueous NH₄Cl to the reaction mixture.

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or MTBE (3 x 40 mL).

    • Odor Control: Immediately rinse the aqueous layer into a waste container containing bleach.

  • Washing: Wash the combined organic layers with Water (50 mL) followed by Brine (50 mL). Dry over anhydrous MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

    • Critical: The rotavap vacuum pump exhaust must be vented into a fume hood or a bleach scrubber.

  • Purification: Distill the crude yellow oil under reduced pressure (Kugelrohr or Short Path).

    • Target BP: ~85-90°C @ 15 mmHg (Estimated). Atmospheric BP is approx 200°C (avoid high heat to prevent decomposition).

Method B: Phase Transfer Catalysis (PTC)

Best for: Large scale or when anhydrous solvents are unavailable.

Reagents
  • Organic Phase: 2-Fluorobenzyl chloride (50 mmol) in Toluene (50 mL).

  • Aqueous Phase: Sodium Thiomethoxide (60 mmol) in Water (20 mL).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1.5 g, ~5 mol%).

Procedure
  • Combine the toluene solution and the aqueous NaSMe solution in a flask.

  • Add TBAB.

  • Stir vigorously (1000 RPM) at 40°C for 4 hours. The rapid stirring is crucial to create a high surface area emulsion.

  • Separate phases. Wash the organic phase with water (2x) and brine.

  • Dry and concentrate as in Method A.

Characterization & Data

Physical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Molecular Weight 156.22 g/mol Formula: C₈H₉FS
Boiling Point ~205°C (atm) / 90°C (15 mmHg)Extrapolated from benzyl methyl sulfide
Density ~1.12 g/mLEstimated
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.00 (m, 4H, Ar-H)

    • δ 3.75 (s, 2H, Ar-CH ₂-S)

    • δ 2.05 (s, 3H, S-CH ₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinctive doublet for the benzylic carbon due to C-F coupling (J ~3 Hz).

    • Doublet for C-2 aromatic carbon (J ~245 Hz).

  • ¹⁹F NMR:

    • Single peak around -118 ppm (relative to CFCl₃).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Volatility of product during concentrationDo not apply high vacuum (<10 mbar) for extended periods at RT.
Disulfide Impurity Oxidation of NaSMe or ProductDegas all solvents with N₂/Ar. Store NaSMe under inert atmosphere.
Starting Material Remains Old/Hydrolyzed NaSMeUse fresh solid NaSMe or titrate the aqueous solution. Increase reaction temp to 40°C.
Strong Odor in Lab Leak in system or improper waste disposalEVACUATE AREA. Review Section 3. Treat all spills with Bleach immediately.

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Prep Dissolve NaSMe in MeOH (0°C) Start->Prep Add Dropwise Addition of 2-Fluorobenzyl Chloride Prep->Add React Stir at RT (3-4 Hours) Monitor via TLC Add->React Quench Quench with NH4Cl (aq) React->Quench Extract Extract w/ Ether -> Wash w/ Brine (Bleach Wash Aqueous Waste!) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Distill Vacuum Distillation (Target: Colorless Oil) Dry->Distill

Figure 2: Operational workflow for the synthesis of 2-Fluorobenzyl methyl sulfide.

References

  • Preparation of Benzyl Sulfides (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 6, p. 581 (1988).
    • Relevance: Foundational method for nucleophilic substitution using thiomethoxide.
    • Link:

  • Nucleophilic Fluorine Substitution & Benzyl Halide Reactivity

    • Source: National Institute of Informatics (NII), Japan. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..."
    • Relevance: Discusses the reactivity of fluorobenzyl halides and stability of the C-F bond.
    • Link:2

  • Odor Control & Sulfide Quenching

    • Source: ResearchGate Discussion / ScienceDaily "Simpler and safer method for handling a useful but foul-smelling gas".
    • Relevance: Validates the use of bleach (hypochlorite) and peroxide for oxidizing sulfides to odorless sulfones.
    • Link:

  • Physical Properties of Benzyl Methyl Sulfide (Analog)

    • Source: PubChem CID 13016.
    • Relevance: Provides baseline physical data (BP, Density)
    • Link:

Sources

Application

Application Note: 2-Fluorobenzyl Methyl Sulfide as a Site-Selective Metabolic Probe

Executive Summary 2-Fluorobenzyl methyl sulfide (2-FBMS) is a specialized organofluorine probe used in mechanistic enzymology and Drug Metabolism and Pharmacokinetics (DMPK). Unlike broad-spectrum metabolic inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluorobenzyl methyl sulfide (2-FBMS) is a specialized organofluorine probe used in mechanistic enzymology and Drug Metabolism and Pharmacokinetics (DMPK). Unlike broad-spectrum metabolic inhibitors (e.g., Ketoconazole), 2-FBMS functions primarily as a site-selective metabolic blocker and a mechanistic probe .

Its primary utility lies in the "Fluorine Effect": the strategic substitution of hydrogen with fluorine at the ortho (2-) position of the benzyl ring. Because the C–F bond is metabolically stable and sterically demanding, it blocks hydroxylation at the ortho-position, forcing the metabolizing enzyme (typically Cytochrome P450 or Fungal Monooxygenases) to redirect its catalytic attack toward the sulfur atom (sulfoxidation) or other ring positions.

This guide details the use of 2-FBMS to map active site topography, distinguish between Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms, and validate metabolic switching in fungal models like Beauveria bassiana.

Mechanism of Action: The Fluorine Blockade

To use 2-FBMS effectively, researchers must understand the physicochemical principles governing its interaction with heme-thiolate enzymes (CYP450).

Site-Selective Blocking (Metabolic Switching)

In non-fluorinated benzyl methyl sulfide, CYP450 enzymes may catalyze two competing reactions:

  • Sulfoxidation: Transfer of oxygen to the sulfur lone pair (forming a sulfoxide).

  • Benzylic/Ring Hydroxylation: Abstraction of a hydrogen atom from the benzylic carbon or the phenyl ring.

The Role of 2-FBMS:

  • Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing it at the ortho position creates steric hindrance that prevents the enzyme from accessing the ortho carbons or the benzylic protons in specific conformations.

  • Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than a C–H bond (approx. 99 kcal/mol), effectively rendering the 2-position inert to oxidative cleavage.

  • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring and the sulfur atom. This alters the oxidation potential (

    
    ), allowing researchers to probe the electronic requirements of the enzymatic transition state (Hammett correlation studies).
    
Pathway Visualization

The following diagram illustrates how 2-FBMS redirects metabolic flux compared to the non-fluorinated parent compound.

MetabolicSwitching Parent Benzyl Methyl Sulfide (Non-Fluorinated) Enzyme CYP450 / Monooxygenase Parent->Enzyme Probe 2-Fluorobenzyl Methyl Sulfide (2-FBMS) Probe->Enzyme Prod_Ortho Ortho-Hydroxylated Product (Ring Oxidation) Probe->Prod_Ortho BLOCKED by 2-F (Steric/Bond Strength) Prod_Sulf Sulfoxide (S-Oxidation) Probe->Prod_Sulf FORCED PATHWAY (Metabolic Redirection) Enzyme->Prod_Ortho Path A: Ring Hydroxylation (Facile in Parent) Enzyme->Prod_Sulf Path B: Sulfoxidation

Figure 1: Mechanism of Metabolic Redirection. The 2-Fluoro substituent blocks the ortho-hydroxylation pathway, forcing the enzyme to perform sulfoxidation. This validates the enzyme's regioselectivity.

Experimental Protocols

Protocol A: Probing Active Site Topography in Beauveria bassiana

Beauveria bassiana is a standard microbial model for mammalian drug metabolism. This protocol uses 2-FBMS to determine if the fungal monooxygenase has a "restrictive" active site pocket.

Reagents:

  • Beauveria bassiana (ATCC 7159 or similar strain).

  • Substrate: 2-Fluorobenzyl methyl sulfide (dissolved in 95% Ethanol).

  • Media: Czapek Peptone (CzP) or Corn Steep Liquor media.

  • Extraction: Ethyl Acetate (EtOAc).

Workflow:

  • Inoculation: Inoculate 1 L of sterile CzP medium with B. bassiana spores. Incubate at 27°C on a rotary shaker (180 rpm) for 48–72 hours until decent biomass is achieved.

  • Dosing: Add 2-FBMS (dissolved in EtOH) to the culture to a final concentration of 0.5 mM .

    • Note: Keep EtOH concentration < 1% v/v to avoid cellular toxicity.

  • Biotransformation: Incubate for an additional 24–72 hours.

    • Sampling: Remove 5 mL aliquots at t=0, 12, 24, 48, and 72 hours.

  • Extraction:

    • Centrifuge aliquot (3000 x g, 10 min) to remove mycelia.

    • Extract supernatant with equal volume EtOAc (x3).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Analysis: Analyze via GC-MS or Chiral HPLC.

    • Target: Look for the sulfoxide (

      
      ) vs. ring-hydroxylated products (
      
      
      
      ).
    • Comparison: Compare the ratio of Sulfoxide:Hydroxylated product against a control incubation with non-fluorinated benzyl methyl sulfide.

Self-Validating Checkpoint:

  • If 2-FBMS yields only sulfoxide while the non-fluorinated parent yields both sulfoxide and ortho-phenol, you have confirmed that the enzyme attempts to bind the substrate in a conformation favoring ortho-attack, but is physically blocked by the fluorine.

Protocol B: Competitive Inhibition Assay (Microsomal)

This protocol determines if 2-FBMS acts as a competitive inhibitor for CYP-mediated sulfoxidation of a standard probe (e.g., Thioanisole).

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP2C9, CYP2E1).

  • Probe Substrate: Thioanisole (

    
    ).
    
  • Inhibitor/Test Compound: 2-FBMS (

    
    ).
    
  • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    

Step-by-Step:

  • Pre-incubation: Mix HLM (0.5 mg protein/mL) with 2-FBMS and Thioanisole in Potassium Phosphate buffer (100 mM, pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes (ensure linear range).

  • Termination: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Quantification: Measure the formation of Methyl Phenyl Sulfoxide (the metabolite of Thioanisole) via LC-MS/MS.

Data Analysis & Interpretation

Calculating Metabolic Switching Efficiency

When using Protocol A, quantify the shift in product distribution.

SubstrateSulfoxide Yield (%)Ring-OH Yield (%)Interpretation
Benzyl Methyl Sulfide 60%40% (Ortho/Para mix)Enzyme has loose regiospecificity.
2-FBMS >95%<5%Successful Blockade. The 2-F atom sterically precludes ortho-attack.
4-FBMS 60%40% (Ortho only)4-F blocks para, but ortho is still open.
Kinetic Parameters (Protocol B)

To determine if 2-FBMS is a competitive inhibitor, plot the data using a Lineweaver-Burk or Dixon plot.

  • Competitive Inhibition:

    
     remains constant, 
    
    
    
    increases.
  • Mechanism: The sulfur of 2-FBMS competes for the heme iron, or the benzyl ring competes for the hydrophobic pocket.

Experimental Workflow Diagram

The following diagram outlines the critical path for the Beauveria bassiana biotransformation assay.

Workflow Start Start: Fungal Spores (B. bassiana) Culture Cultivation (CzP Media, 48h, 27°C) Start->Culture Dose Add 2-FBMS Probe (0.5 mM in EtOH) Culture->Dose Incubate Biotransformation (24-72 hours) Dose->Incubate Extract Liquid-Liquid Extraction (EtOAc) Incubate->Extract Analyze GC-MS / HPLC Analysis (Detect Sulfoxide vs. Ring-OH) Extract->Analyze Decision Product Ratio Check Analyze->Decision Mechanistic Insight:\nSteric Blockade Confirmed Mechanistic Insight: Steric Blockade Confirmed Decision->Mechanistic Insight:\nSteric Blockade Confirmed High Sulfoxide Low Ring-OH Mechanistic Insight:\nNon-Selective Enzyme Mechanistic Insight: Non-Selective Enzyme Decision->Mechanistic Insight:\nNon-Selective Enzyme Mixed Products

Figure 2: Workflow for using 2-FBMS as a biotransformation probe. The critical decision point relies on the ratio of sulfoxide to hydroxylated metabolites.

References

  • Holland, H. L. (1988). Chiral Sulfoxidation by Biotransformation of Organic Sulfides. Chemical Reviews, 88(3), 473–485. Link

    • Context: Foundational text on using sulfides and their derivatives in fungal biotransform
  • Swidorski, K., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. Link

    • Context: Comprehensive review of the "Fluorine Effect" in metabolism, explaining the C-F bond stability and steric blocking.
  • Shaik, S., et al. (2005).[1] Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models. Journal of the American Chemical Society.[2] Link

    • Context: Mechanistic detail on how P450 enzymes choose between sulfoxidation and other pathways, relevant to the probe's function.
  • Blight, M. M., et al. (1994). Biotransformation of organic sulfides by Beauveria bassiana. Journal of Applied Bacteriology. Link

    • Context: Establishes B. bassiana as the standard model for these specific sulfide assays.

Note: Ensure all chemical handling complies with local EHS regulations regarding organosulfur and organofluorine compounds.

Sources

Method

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution of Fluorobenzyl Derivatives

Introduction Fluorobenzyl derivatives are a cornerstone in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a fluorobenzyl moiety can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorobenzyl derivatives are a cornerstone in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a fluorobenzyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2][3] These compounds are highly versatile intermediates, readily undergoing nucleophilic substitution at the benzylic carbon, which allows for the facile introduction of a wide array of functional groups.[1] This guide provides an in-depth exploration of the reaction conditions governing the nucleophilic substitution of fluorobenzyl derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: A Tale of Two Pathways

Nucleophilic substitution reactions on fluorobenzyl halides and related derivatives primarily proceed via two distinct mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The operative pathway is dictated by a confluence of factors including the structure of the fluorobenzyl substrate, the nature of the nucleophile, the choice of solvent, and the leaving group.[4][5]

The S(_N)2 Pathway: A Concerted Dance

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group.[6] This mechanism is favored for primary fluorobenzyl halides due to minimal steric hindrance.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]

Key factors favoring the S(_N)2 pathway include:

  • Substrate: Primary (and to a lesser extent, secondary) benzylic carbons.

  • Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻).

  • Solvent: Polar aprotic solvents such as acetone, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, thus enhancing its reactivity.[4][7]

  • Leaving Group: A good leaving group that is a weak base (e.g., I⁻ > Br⁻ > Cl⁻).

The S(_N)1 Pathway: A Stepwise Affair

In contrast, the S(_N)1 pathway is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a resonance-stabilized benzylic carbocation.[8] This intermediate is then rapidly attacked by the nucleophile. Tertiary and secondary fluorobenzyl halides are more prone to react via the S(_N)1 mechanism due to the increased stability of the corresponding carbocations.[5]

Key factors favoring the S(_N)1 pathway include:

  • Substrate: Tertiary and secondary benzylic carbons that can form stable carbocations.

  • Nucleophile: Weak nucleophiles such as water, alcohols, and carboxylic acids.[9][10]

  • Solvent: Polar protic solvents like water, methanol, and ethanol are particularly effective at stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding, thereby accelerating the rate of ionization.[9][11][12]

  • Leaving Group: Excellent leaving groups are essential for the initial ionization step.

The electronic properties of the fluorine substituent on the aromatic ring can also influence the reaction rate and mechanism through a combination of inductive electron withdrawal and mesomeric electron donation.[6][8]

Visualizing the Mechanistic Dichotomy

G cluster_sn2 SN2 Pathway (Primary Fluorobenzyl Halides) cluster_sn1 SN1 Pathway (Tertiary/Secondary Fluorobenzyl Halides) SN2_Start Nu⁻ + R-CH₂-X SN2_TS [Nu---CH₂(R)---X]⁻ (Transition State) SN2_Start->SN2_TS Concerted Attack SN2_End Nu-CH₂-R + X⁻ SN2_TS->SN2_End Inversion of Stereochemistry SN1_Start R-CH(R')-X SN1_Int R-CH(R')⁺ + X⁻ (Carbocation Intermediate) SN1_Start->SN1_Int Slow, Rate-Determining SN1_End Nu-CH(R')-R SN1_Int->SN1_End Fast, Nucleophilic Attack

Caption: Competing S(_N)1 and S(_N)2 pathways for fluorobenzyl derivatives.

Experimental Protocols and Application Notes

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions of fluorobenzyl derivatives.

Protocol 1: Williamson Ether Synthesis with Phenolic Nucleophiles

This protocol describes the synthesis of a fluorobenzyl ether from a fluorobenzyl halide and a phenol, a key transformation in the synthesis of many pharmaceutical agents.

Materials:

  • Fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) (1.0 eq)

  • Phenolic compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic compound and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15-20 minutes.

  • Add the fluorobenzyl halide to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorobenzyl ether.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic alcohols.[13]

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this S(_N)2 reaction, as it dissolves the reagents and promotes the reactivity of the nucleophile.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using more reactive reagents.

Protocol 2: Synthesis of Fluorobenzylamines with Amine Nucleophiles

This protocol details the N-alkylation of a primary or secondary amine with a fluorobenzyl halide.

Materials:

  • Fluorobenzyl halide (e.g., 2-fluorobenzyl chloride) (1.0 eq)

  • Primary or secondary amine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve the amine and potassium carbonate in acetonitrile.

  • Add the fluorobenzyl halide to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the fluorobenzylamine.

  • If necessary, purify the product via column chromatography.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine nucleophile serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt of the starting amine. Alternatively, an inorganic base like K₂CO₃ can be used.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction.

Protocol 3: Synthesis of Fluorobenzyl Thioethers with Thiol Nucleophiles

This protocol outlines the synthesis of a thioether from a fluorobenzyl halide and a thiol. Thiolates are excellent nucleophiles, and these reactions are often rapid.

Materials:

  • Fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) (1.0 eq)

  • Thiol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • To a flame-dried flask under nitrogen, add the thiol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add the fluorobenzyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to generate the highly nucleophilic thiolate anion.

  • Anhydrous Conditions: NaH reacts violently with water, so anhydrous conditions are critical for safety and efficacy.

Summary of Reaction Conditions
NucleophileFluorobenzyl DerivativeBaseSolventTemperaturePrimary Mechanism
Phenol/AlcoholPrimary HalideK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile25-80 °CS(_N)2
Amine (1° or 2°)Primary HalideK₂CO₃ or excess amineAcetonitrile, THF25-82 °C (reflux)S(_N)2
ThiolPrimary HalideNaH, K₂CO₃THF, DMF0-25 °CS(_N)2
CarboxylatePrimary HalideCs₂CO₃, K₂CO₃DMF25-60 °CS(_N)2
Water/AlcoholTertiary HalideNone (solvolysis)H₂O, MeOH, EtOH25-60 °CS(_N)1
General Experimental Workflow

G A 1. Reagent Preparation - Dissolve nucleophile/base - Inert atmosphere if needed B 2. Substrate Addition - Add fluorobenzyl derivative - Control temperature A->B C 3. Reaction - Heat/stir as required - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench reaction - Aqueous extraction C->D E 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: A standard workflow for nucleophilic substitution reactions.

Conclusion

The nucleophilic substitution of fluorobenzyl derivatives is a robust and highly adaptable synthetic tool. A thorough understanding of the interplay between the substrate structure, nucleophile strength, and solvent polarity is paramount to achieving desired outcomes. By carefully selecting the reaction conditions, researchers can effectively control the reaction pathway, favoring either the S(_N)1 or S(_N)2 mechanism to efficiently synthesize a diverse array of functionalized molecules for applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for the practical application of these principles in a laboratory setting.

References

  • Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

  • Furman Chemistry 120. Competititon between SN2 and SN1 Pathways. [Link]

  • University of Calgary, Department of Chemistry. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • S. Mori, et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19062-19066. [Link]

  • Mori, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Paquin, J. F., et al. (2014). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 16(1), 272-275. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Curran, D. T., et al. (2021). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Organic & Biomolecular Chemistry, 19(4), 825-830. [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1330-1341. [Link]

  • Bento, A. P., et al. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 130(31), 10270-10279. [Link]

  • Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports. [Link]

  • Le, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11843-11849. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Ashenhurst, J. (2023). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Ferro, S., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry, 125, 992-1001. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • NPTEL. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. (2020). Synthesis and in vivo Evaluation of Fluorobenzyl Metformin Derivatives as Potential Drugs in The Diabetes Treatment. [Link]

  • PubMed. (2020). Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan. [Link]

  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Dooley, C., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Catalysis, 8(2), 107-115. [Link]

  • Wang, Y., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Angewandte Chemie International Edition, 63(15), e202319313. [Link]

  • Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research, 50(7), 1734-1745. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Mori, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]

  • Tlais, S. F., et al. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486-2493. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • Google Patents. (2001).
  • The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. [Link]

Sources

Application

applications of 2-Fluorobenzyl methyl sulfide in medicinal chemistry

Application Note: Strategic Utilization of 2-Fluorobenzyl Methyl Sulfide in Medicinal Chemistry Abstract 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a specialized organosulfur building block that serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Fluorobenzyl Methyl Sulfide in Medicinal Chemistry

Abstract

2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a specialized organosulfur building block that serves as a critical intermediate in the synthesis of bioactive sulfoxides, sulfones, and complex heterocyclic scaffolds.[1][2][3] Its utility in medicinal chemistry is defined by two core features: the methyl sulfide handle , which allows for divergent functionalization (oxidation,


-lithiation, Pummerer rearrangement), and the 2-fluorobenzyl moiety , a pharmacophore known for enhancing metabolic stability and inducing specific conformational biases via the ortho-fluorine effect. This guide outlines the strategic applications, synthetic protocols, and structure-activity relationship (SAR) implications of this compound in drug discovery.

Chemical Profile & Properties[4][5]

PropertyDataRelevance in Med Chem
IUPAC Name 1-[(Methylsulfanyl)methyl]-2-fluorobenzeneUnambiguous identification
CAS Number 155853-27-3Sourcing & Database Search
Molecular Weight 156.22 g/mol Fragment-based drug design (Lead-like)
LogP (Predicted) ~2.8 - 3.1Lipophilicity tuning (vs. O-analogs)
H-Bond Acceptors 0 (Sulfide is weak)Becomes strong acceptor upon oxidation (

,

)
Rotatable Bonds 2Conformational flexibility analysis

Core Applications in Drug Design

The "Ortho-Fluorine" Effect in SAR

The 2-fluorobenzyl group is not merely a passive structural element; it is a strategic design choice for optimizing ligand-target interactions and ADME properties.

  • Conformational Control: The ortho-fluorine atom creates a dipole-dipole interaction with the benzylic sulfur (or subsequent oxidized groups), often favoring a non-planar conformation that can improve binding selectivity compared to the non-fluorinated benzyl analog.

  • Metabolic Blocking: The C2 position of the phenyl ring is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, potentially extending the half-life (

    
    ) of the parent compound.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine (

    
    ) reduces the electron density of the aromatic ring, altering 
    
    
    
    -
    
    
    stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
Divergent Synthesis: The Sulfide Handle

The methyl sulfide group serves as a versatile "chemical handle" that can be transformed into three distinct pharmacophores:

  • Sulfoxides (

    
    ):  Chiral centers that can exploit specific binding pockets.
    
  • Sulfones (

    
    ):  Strong hydrogen bond acceptors and polar groups used to lower LogP and improve solubility.
    
  • 
    -Alkylated Products:  Via lithiation, allowing the construction of complex secondary and tertiary centers.
    

Experimental Protocols

Protocol A: Selective Oxidation to 2-Fluorobenzyl Methyl Sulfone

Target Application: Creating a polar, metabolically stable pharmacophore.

Principle: Sulfides are oxidized to sulfoxides and then to sulfones. While


-CPBA is common, it can be difficult to remove. This protocol uses a catalytic Tungstate method for scalability and cleanliness, or a controlled 

-CPBA method for small scale.

Materials:

  • 2-Fluorobenzyl methyl sulfide (1.0 eq)

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 eq)
    
  • Hydrogen Peroxide (30% aq.) (2.5 eq)

  • Methanol (Solvent)

  • Ethyl Acetate (Extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluorobenzyl methyl sulfide (10 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (0.2 mmol). Stir until dissolved.

  • Oxidation: Dropwise add Hydrogen Peroxide (25 mmol) over 20 minutes while maintaining the temperature at 50°C. Note: The reaction is exothermic.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The sulfide (

    
    ) will disappear, transiently forming sulfoxide (
    
    
    
    ), and finally sulfone (
    
    
    ).
  • Workup: Once conversion is complete (~2-4 hours), quench with saturated

    
     solution to destroy excess peroxide.
    
  • Extraction: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: -Lithiation and Alkylation

Target Application: Scaffold decoration and C-C bond formation.

Principle: The sulfur atom stabilizes the


-carbanion, allowing the benzylic position to be deprotonated by strong bases (e.g., 

-BuLi) and reacted with electrophiles (alkyl halides, aldehydes).

Materials:

  • 2-Fluorobenzyl methyl sulfide (1.0 eq)

  • 
    -Butyllithium (1.6 M in hexanes) (1.1 eq)
    
  • Electrophile (e.g., Benzyl bromide or Benzaldehyde) (1.1 eq)

  • Dry THF (Solvent)

  • Nitrogen/Argon atmosphere

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Nitrogen. Add dry THF (10 mL/mmol substrate).

  • Cooling: Cool the solvent to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add 2-fluorobenzyl methyl sulfide. Dropwise add

    
    -BuLi over 10 minutes. The solution often turns yellow/orange, indicating carbanion formation.
    
  • Aging: Stir at -78°C for 30–60 minutes to ensure complete lithiation.

  • Alkylation: Add the Electrophile (dissolved in minimal THF if solid) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether, dry, and concentrate. Purify via column chromatography.

Visualization of Chemical Pathways

G Sulfide 2-Fluorobenzyl Methyl Sulfide Sulfoxide Sulfoxide (Chiral Center) Sulfide->Sulfoxide Oxidation (1 eq) (NaIO4 or mCPBA) Lithium α-Lithio Species (Nucleophile) Sulfide->Lithium n-BuLi, -78°C THF Sulfone Sulfone (Polar/Stable) Sulfoxide->Sulfone Oxidation (excess) (H2O2/WO4) Pummerer α-Acetoxy/Aldehyde (via Pummerer) Sulfoxide->Pummerer Ac2O (Rearrangement) Alkylated α-Substituted Derivative Lithium->Alkylated + Electrophile (R-X, R-CHO)

Figure 1: Divergent synthetic pathways starting from 2-Fluorobenzyl methyl sulfide.

Metabolic & Safety Considerations

  • Metabolic Pathway: The primary metabolic clearance route for this compound is S-oxidation mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 (CYP) enzymes. The resulting sulfoxide may be chiral, leading to stereoselective metabolism.

  • Toxicity: Benzyl sulfides can be irritants. The 2-fluoro substitution generally reduces the reactivity of the benzylic position towards nucleophilic attack (compared to non-fluorinated analogs), potentially lowering genotoxicity risks associated with benzylic halides, but standard PPE (gloves, fume hood) is mandatory.

References

  • Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Foundational text on sulfide/sulfone chemistry).
  • Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330. (Review of the ortho-fluorine effect). Link

  • O'Brien, P., et al. (1998). "Lithiation of benzyl sulfides". Journal of the Chemical Society, Perkin Transactions 1.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13658525, 2-Fluorobenzyl methyl sulfide. Link

Sources

Method

Application Note: Formulation and Olfactory Profiling of 2-Fluorobenzyl Methyl Sulfide in Fine Fragrances

Executive Summary The integration of organofluorine chemistry into fragrance formulation represents a frontier in modern olfaction science. While fluorine is ubiquitous in medicinal chemistry to tune pharmacokinetics, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of organofluorine chemistry into fragrance formulation represents a frontier in modern olfaction science. While fluorine is ubiquitous in medicinal chemistry to tune pharmacokinetics, its application in perfumery has historically been underexplored [1]. However, strategic fluorination can dramatically alter an odorant's vapor pressure, receptor binding affinity, and oxidative stability.

This application note details the protocols for incorporating 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) into fine fragrance architectures. By comparing it to its non-fluorinated parent compound, Benzyl methyl sulfide (CAS: 766-92-7)—a known high-impact aroma chemical with a pungent, green, tomato-leaf, and sulfurous profile [2]—we demonstrate how ortho-fluorination shifts the molecule into a highly volatile, penetrating "headnote" space, requiring specialized handling and precise dosing methodologies.

Physicochemical Rationale: The Stereoelectronic Effects of Fluorination

To understand the formulation behavior of 2-Fluorobenzyl methyl sulfide (2-F-BMS), one must analyze the causality behind its physicochemical shifts.

  • Volatility Enhancement: Fluorine is highly electronegative but possesses extremely low polarizability. The tight electron cloud of the C-F bond reduces intermolecular van der Waals dispersion forces. Consequently, despite a higher molecular weight, fluorinated analogs often exhibit increased volatility compared to their hydrocarbon counterparts [3]. This pushes 2-F-BMS firmly into the "top note" category.

  • Receptor Affinity (Dipole Interactions): The C-F bond creates a strong local dipole without acting as a traditional hydrogen-bond donor. Recent studies on fluorinated citronellol analogs demonstrate that selective fluorination can significantly alter binding affinities to human olfactory receptors (e.g., OR1A1)[4]. In 2-F-BMS, the ortho-fluorine atom sterically and electronically modulates the adjacent thioether group, sharpening the "green/alliaceous" olfactory perception.

  • Oxidative Stability: Thioethers are prone to oxidation, forming sulfoxides in the presence of air or light. The electron-withdrawing nature of the ortho-fluorine atom subtly decreases the electron density on the sulfur atom, marginally improving its resistance to autoxidation in complex, acidic fragrance matrices (such as citrus accords).

Quantitative Data Summary

The following table summarizes the comparative physicochemical and sensory data between the parent thioether and its fluorinated derivative.

ParameterBenzyl Methyl Sulfide (Parent)2-Fluorobenzyl Methyl Sulfide
CAS Number 766-92-7155853-27-3
Molecular Formula C₈H₁₀SC₈H₉FS
Molecular Weight 138.23 g/mol 156.22 g/mol
LogP (Predicted) 2.853.02
Odor Profile Sulfurous, earthy, tomato leaf, burnt [5]Piercing green, metallic, sharp alliaceous
Volatility / Impact Mid-to-Top NoteExtreme Top Note (Headnote)
Recommended Use Level 0.01% - 0.1%0.001% - 0.05%

Experimental Workflows and Methodologies

High-impact sulfur compounds require rigorous, self-validating protocols to prevent cross-contamination and olfactory fatigue. The following methodologies are designed to ensure reproducibility.

FormulationWorkflow N1 2-Fluorobenzyl Methyl Sulfide (CAS: 155853-27-3) N2 Solubilization & Dilution (0.01% in TEC) N1->N2 Weighing & Mixing N3 GC-Olfactometry (Threshold Determination) N2->N3 Sensory Profiling N4 Accord Integration (Top Note Dosing) N3->N4 Dose Optimization N5 Accelerated Stability (40°C, UV Exposure) N4->N5 Matrix Testing N5->N4 Feedback Loop (If Oxidation Occurs)

Figure 1: End-to-end formulation and validation workflow for fluorinated thioethers.

Protocol A: Primary Solubilization and Serial Dilution

Objective: Safely dilute 2-F-BMS to a workable concentration while preventing premature evaporation and oxidation. Causality: Triethyl citrate (TEC) is chosen over ethanol as the primary solvent because its higher viscosity and lower vapor pressure stabilize the highly volatile fluorinated thioether, preventing "flash-off" during blending.

  • Preparation: Work within a highly ventilated fume hood. Ensure all glassware is acid-washed and thoroughly dried to prevent catalytic oxidation of the sulfur moiety.

  • Initial Stock (1%): Weigh exactly 0.10 g of 2-F-BMS into a 10 mL volumetric flask. Fill to the mark with Triethyl Citrate (TEC). Invert 10 times to homogenize.

  • Working Dilution (0.01%): Transfer 0.1 mL of the 1% stock into a new 10 mL volumetric flask and fill to the mark with TEC.

  • Self-Validation Step: Spike the 0.01% solution with 10 ppm of Tetradecane as an internal standard. Analyze via GC-FID immediately to establish a baseline Area Under the Curve (AUC) for the 2-F-BMS peak. This allows for precise tracking of concentration over time.

Protocol B: GC-Olfactometry (GC-O) Profiling

Objective: Determine the exact odor detection threshold and temporal profile.

  • Setup: Inject 1 µL of the 0.01% working solution into a GC-O system equipped with a DB-5 column. Split the effluent 1:1 between an FID detector and a heated sniffing port.

  • Sensory Mapping: Have three trained evaluators record the onset, peak, and decay of the odor using a time-intensity software interface.

  • Comparative Blanking: Run a blank (pure TEC) and a reference standard (non-fluorinated Benzyl methyl sulfide) sequentially.

  • Result Interpretation: Evaluators will typically note that 2-F-BMS elutes slightly faster than its non-fluorinated counterpart and presents a sharper, more "metallic-green" onset, validating the stereoelectronic hypothesis of increased volatility and altered receptor binding.

OlfactoryTransduction L1 2-F-BMS (Odorant) R1 Olfactory Receptor (e.g., OR1A1) L1->R1 C-F Dipole Binding S1 G-Protein (Golf) Activation R1->S1 Conformational Change S2 cAMP Upregulation S1->S2 Adenylyl Cyclase III S3 Glomerulus Signal S2->S3 Ion Channel Opening

Figure 2: Proposed GPCR signal transduction pathway for 2-Fluorobenzyl methyl sulfide.

Protocol C: Integration into a "Galbanum/Tomato Leaf" Accord

Objective: Utilize 2-F-BMS to lift and sharpen a green fragrance accord. Causality: Thioethers synergize powerfully with pyrazines and green aldehydes (like cis-3-Hexenol). The fluorinated analog provides a piercing top note that cuts through heavy musks and woods.

  • Base Formulation: Create a standard green base using cis-3-Hexenol (10%), Galbanum resinoid (5%), and Hedione (85%).

  • Titration: Add the 0.01% 2-F-BMS solution dropwise (starting at 0.1% of the total formula weight).

  • Maceration: Allow the accord to macerate at 20°C for 48 hours in a sealed amber vial.

  • Evaluation: Dip a standard perfumery blotter to 1 cm. Evaluate at t=0, t=15 min, and t=1 hour. The 2-F-BMS should dominate the t=0 to t=15 min window, imparting a hyper-realistic, freshly crushed leaf effect before gracefully yielding to the Galbanum core.

Stability and Quality Control

To ensure the formulation is a self-validating system, stability testing is mandatory. Thioethers can oxidize, and while the ortho-fluorine offers some electronic shielding, the molecule remains sensitive.

  • Accelerated Aging: Store the final fragrance concentrate at 40°C under UV-A light for 4 weeks.

  • Validation: Re-run the GC-FID method established in Protocol A. Compare the AUC of 2-F-BMS against the Tetradecane internal standard. A recovery of >95% indicates a stable matrix. If recovery drops, indicating sulfoxide formation, the addition of a lipophilic antioxidant (e.g., BHT or Tocopherol at 0.05%) is required to protect the thioether moiety.

References

  • Lowe, P. T., & O'Hagan, D. (2020). A role for fluorine in flavours, fragrances and pheromones. Journal of Fluorine Chemistry, 230, 109420. Available at:[Link]

  • The Good Scents Company. (2023). Benzyl methyl sulfide. Available at:[Link]

  • Corr, M. J., Yang, M., Wang, M., Cordes, D. B., Slawin, A. M. Z., & O'Hagan, D. (2016). Fluorinated Musk Fragrances: The CF2 Group as a Conformational Bias Influencing the Odour of Civetone and (R)-Muscone. Chemistry–A European Journal, 22(24), 8137-8151. Available at:[Link]

  • Audouze, K., et al. (2022). Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor. Organic Letters, 24(24), 4380-4384. Available at:[Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluorobenzyl Methyl Sulfide

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Fluorobenzyl methyl sulfide and need to ensure its purity. The presence of unreacted thiols, even in trace amo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Fluorobenzyl methyl sulfide and need to ensure its purity. The presence of unreacted thiols, even in trace amounts, can interfere with subsequent reactions, affect biological assays, and compromise the integrity of your research. This document provides a comprehensive overview of detection and removal strategies, presented in a practical, question-and-answer format with detailed troubleshooting guides and protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've just synthesized 2-Fluorobenzyl methyl sulfide. What is the most likely unreacted thiol impurity I need to remove?

In a typical nucleophilic substitution synthesis, 2-Fluorobenzyl methyl sulfide (CAS 155853-27-3) is formed by reacting a 2-fluorobenzyl halide with a methylthiolate source, such as sodium thiomethoxide (NaSMe) or methanethiol (CH₃SH) in the presence of a base. Therefore, the most probable unreacted thiol impurity is methanethiol . Due to its high volatility and potent odor, even minute quantities can be easily detected. Another potential impurity, though less common, is the disulfide dimer, dimethyl disulfide (DMDS) , which can form from the oxidation of methanethiol.[1]

Q2: How can I confirm the presence of unreacted thiols in my product?

Several methods, ranging from simple sensory checks to sophisticated analytical techniques, can be employed:

  • Olfactory Test (The "Sniff Test"): Methanethiol has an extremely potent and unpleasant odor of rotting cabbage. This is often the first and most sensitive indicator of contamination.

  • Gas Chromatography (GC): This is the most effective analytical method for separating and detecting volatile sulfur compounds like methanethiol and 2-Fluorobenzyl methyl sulfide.[2][3] Specialized GC columns designed for sulfur analysis can provide sharp, symmetrical peaks even at low concentrations, preventing the common issue of peak tailing associated with thiols.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The thiol proton (-SH) of methanethiol has a characteristic chemical shift in ¹H NMR (typically 1-2 ppm), appearing as a quartet if coupled to the methyl group. However, this peak can be broad and may exchange with trace amounts of water, making it difficult to detect, especially at low concentrations.

  • Mass Spectrometry (MS): GC-MS is a powerful combination that can confirm the presence of methanethiol by its molecular ion peak (m/z 48) and fragmentation pattern.

Q3: What are the primary strategies for removing unreacted thiols from my sulfide product?

There are three main strategies, each with its own advantages depending on the scale of your reaction, the level of contamination, and the required final purity.

  • Aqueous Extraction (Liquid-Liquid): Exploits the acidic nature of thiols. Washing the crude product (dissolved in an immiscible organic solvent) with a basic aqueous solution (e.g., 1-2 M NaOH) deprotonates the thiol to form a water-soluble thiolate salt, which partitions into the aqueous layer.[5][6]

  • Scavenging: Utilizes solid-supported reagents (scavenger resins) that selectively bind to thiols. These resins can be stirred with the crude product solution and then simply filtered off, providing a very clean and straightforward workup.[7][8][9]

  • Chromatography: Standard flash column chromatography on silica gel can effectively separate the desired sulfide product from the less polar thiol impurity or its more polar disulfide dimer.

Q4: Which purification method is the most appropriate for my needs?

The choice depends on several factors. The table below provides a general guideline.

Scenario Recommended Method Rationale
High Contamination / First Pass Aqueous ExtractionQuickly removes the bulk of acidic thiol impurities. It's fast, inexpensive, and ideal for initial cleanup before a final polishing step.
Low Contamination / Final Polishing Thiol Scavenger ResinHighly selective for removing trace amounts of thiols with a very simple filtration workup, often leading to higher yields than chromatography.
Difficult Separations / Impurities of Similar Polarity Flash ChromatographyOffers the highest resolution for separating the product from multiple impurities, including non-thiol byproducts.
Process/Scale-up Chemistry Aqueous Extraction followed by distillationFor larger quantities, a combination of a basic wash and fractional distillation (if boiling points are sufficiently different) is often the most practical approach.

Part 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product still has a strong thiol odor after aqueous extraction. 1. Insufficient base used. 2. Not enough washes performed. 3. The organic solvent has some water solubility, retaining traces of the thiolate.1. Increase the concentration or volume of the basic solution (e.g., use 2M NaOH). 2. Perform at least 3-4 washes, checking the odor of the solvent after each wash. 3. After the base wash, perform a brine (saturated NaCl) wash to remove dissolved water from the organic layer before drying.
Low product yield after purification. 1. Product has some solubility in the aqueous wash. 2. Product degradation by the base (unlikely for this molecule but possible). 3. Irreversible adsorption of the product onto the silica gel column or scavenger resin.1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a milder base (e.g., NaHCO₃ solution) or reduce contact time. 3. For chromatography, try deactivating the silica gel with triethylamine. For scavengers, ensure you are not using excessive amounts (typically 3-5 equivalents relative to the impurity).[7]
Thiol and product co-elute during flash chromatography. The solvent system is not providing adequate separation.1. Switch to a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio). 2. Try a different solvent combination, such as dichloromethane/hexane. 3. If the impurity is methanethiol, consider an oxidative workup to convert it to dimethyl disulfide, which will have a different polarity and be easier to separate.
Scavenger resin is ineffective. 1. Incorrect type of scavenger resin used. 2. Insufficient equivalents or reaction time. 3. Resin has degraded due to improper storage.1. Ensure you are using a resin specifically designed to scavenge thiols (e.g., one with an electrophilic or metal-chelating group). 2. Increase the equivalents of resin (e.g., to 5 eq.) and the stirring time (e.g., overnight). 3. Use fresh resin from a properly sealed container.

Part 3: Detailed Experimental Protocols

Protocol 1: Basic Aqueous Extraction

This protocol is designed to remove the bulk of acidic methanethiol from a crude reaction mixture.

Materials:

  • Crude 2-Fluorobenzyl methyl sulfide dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • 1M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in approximately 10-20 volumes of the organic solvent (e.g., 1 g of crude in 10-20 mL of DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution, stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1M NaOH two more times.

  • Wash the organic layer with an equal volume of brine to remove residual water and NaOH.[10]

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

  • Filter or decant the dried solution and concentrate under reduced pressure to yield the purified product.

Protocol 2: Thiol Scavenging with a Solid-Supported Resin

This method is ideal for removing trace amounts of thiol without a complex workup.

Materials:

  • Crude 2-Fluorobenzyl methyl sulfide.

  • An appropriate thiol scavenger resin.

  • A suitable solvent (e.g., DCM, THF, Acetonitrile).[7]

  • Reaction flask with a magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel or a syringe filter).

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the thiol scavenger resin. A typical loading is 3-5 molar equivalents relative to the estimated amount of thiol impurity.

  • Stir the mixture at room temperature. Reaction times can vary from 1 hour to overnight. Monitor the disappearance of the thiol by GC or by the faintness of the odor.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified 2-Fluorobenzyl methyl sulfide.

Part 4: Visualization & Workflow

The following diagram outlines a logical workflow for the purification of 2-Fluorobenzyl methyl sulfide.

PurificationWorkflow cluster_start cluster_assess cluster_main_purification cluster_final_purification cluster_end crude Crude Product assess_odor Assess Odor crude->assess_odor aq_wash Aqueous NaOH Wash assess_odor->aq_wash Strong Odor assess_purity Assess Purity (GC/NMR) assess_odor->assess_purity Faint/No Odor aq_wash->assess_purity chromatography Flash Chromatography assess_purity->chromatography Purity Not OK scavenger Thiol Scavenger Resin assess_purity->scavenger Purity Not OK final_product Final Product (>99% Pure) assess_purity->final_product Purity OK chromatography->assess_purity scavenger->assess_purity

Caption: Workflow for selecting a purification strategy.

References

  • Spears, R. L., et al. (1963). Gas Chromatographic Analysis of Low Molecular Weight Alkyl Thiols and Sulfides Separated on Open Tubular Columns. Analytical Chemistry, 35(3), 320-323. Available at: [Link]

  • Feltes, J., et al. (2010). Gas Chromatographic Analysis of Low Molecular Weight Alkyl Thiols and Sulfides Separated on Open Tubular Columns. Journal of Chromatographic Science, 48(7), 565-574. Available at: [Link]

  • MetwareBio (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. Available at: [Link]

  • Biotage (n.d.). Metal scavengers for organic purification. Available at: [Link]

  • Sullivan, J. H., et al. (1959). Separation of Isopropyl Alcohol from Aliphatic Sulfides and Thiols by Gas Chromatography. Analytical Chemistry, 31(2), 271-273. Available at: [Link]

  • Biotage (n.d.). ISOLUTE® Si-Thiol | Metal scavenger. Available at: [Link]

  • Reddit r/OrganicChemistry (2020). Removal of Smelly Thiol via Extraction?. Available at: [Link]

  • Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39151-39157. Available at: [Link]

  • Biotage (n.d.). Metal Scavenger Guide. Available at: [Link]

  • Google Patents (2011). GB2474057A - A method of isolating and recovering thiol-containing compounds.
  • Brandsma, L., & Verkruijsse, H. D. (1981). 2-thiophenethiol. Organic Syntheses, 60, 44. Available at: [Link]

  • ResearchGate (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Available at: [Link]

  • Organic Syntheses (n.d.). Working with Hazardous Chemicals. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Fluorobenzyl Sulfide Production

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for optimizing the reaction temperature during the synthesis of fluorobenzyl sulfides—a critical class of compounds in medicinal chemistry and materials science.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of fluorobenzyl sulfides via the nucleophilic substitution of a fluorobenzyl halide with a thiol or thiolate.

Q1: My reaction shows very low or no conversion to the desired fluorobenzyl sulfide. How should I adjust the temperature?

A1: Low conversion is a common issue stemming from insufficient activation energy for the reaction to proceed at a practical rate. The synthesis of thioethers from alkyl halides and thiolates is typically an Sₙ2 reaction, which requires overcoming a specific energy barrier.[3]

  • Causality: The reaction temperature may be too low to provide the necessary thermal energy for the nucleophile (thiolate) and the electrophile (fluorobenzyl halide) to reach the transition state. While fluorobenzyl halides are relatively reactive, the specific thiol and solvent system can significantly influence the required temperature.[4][5]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before adjusting temperature, ensure your reagents are pure and your solvent is anhydrous.[6][7] Water can interfere with the reaction, and impurities can inhibit it. Also, confirm that the thiol has been adequately converted to the more potent thiolate nucleophile by the base.[3]

    • Incremental Temperature Increase: If reagent quality is confirmed, a systematic increase in temperature is the next logical step. Begin the reaction at room temperature (20-25 °C) and monitor for progress over 1-2 hours. If no significant conversion is observed, gradually increase the temperature in 15-20 °C increments.[7]

    • Solvent Consideration: The boiling point of your solvent dictates the maximum accessible temperature. If you are using a low-boiling solvent like acetone and require more thermal energy, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO.[7]

Q2: I'm getting a good yield, but it's contaminated with a significant amount of an elimination (E2) byproduct. How can temperature control help?

A2: The formation of elimination byproducts is a classic example of a competing reaction pathway that is highly sensitive to temperature.

  • Causality: Both substitution (Sₙ2) and elimination (E2) reactions are accelerated by heat. However, elimination reactions generally have a higher activation energy and are more entropically favored because they produce more product molecules from the reactants.[8][9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more dominant at higher temperatures, making elimination more spontaneous relative to substitution.[9]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective strategy. Lowering the temperature will disproportionately slow down the elimination reaction compared to the desired substitution pathway.[7][8] The goal is to find the "sweet spot"—the lowest possible temperature that provides an acceptable reaction rate for the Sₙ2 pathway while minimizing the E2 side reaction.

    • Use a Less Hindered Base: While not a temperature fix, if you are using a bulky or very strong base to generate your thiolate, it can also promote elimination. Consider using a weaker base like K₂CO₃ if compatible with your substrate.

    • Monitor Closely: When running the reaction at a lower temperature, expect longer reaction times. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q3: The reaction starts well but then stalls, leaving a significant amount of unreacted starting material. Can temperature be the culprit?

A3: A stalling reaction indicates that the conditions are no longer productive. While this can be due to reagent decomposition or inhibition, it can also be related to temperature.

  • Causality: The initial reaction may consume the most reactive species, and the remaining reaction mixture may require a higher activation energy to proceed to completion. The initial temperature might be sufficient to start the reaction but inadequate to sustain it.

  • Troubleshooting Steps:

    • Controlled Temperature Ramp: After the initial phase of the reaction at a lower temperature, you can try a controlled, slow ramp-up of the temperature. For example, run for 2-3 hours at 40 °C, then increase to 60 °C. This can provide the necessary energy to push the reaction to completion without excessively promoting side reactions from the outset.

    • Check for Reagent Stability: Before increasing the heat, be certain that your nucleophile and substrate are stable at higher temperatures for extended periods. Run a small-scale stability test if necessary.

    • Inert Atmosphere: Ensure a strict inert atmosphere (Nitrogen or Argon) is maintained.[6] At elevated temperatures, the risk of oxidative side reactions, such as the formation of disulfides from the thiolate, increases. This depletes the nucleophile and can halt the reaction.[6][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for fluorobenzyl sulfide synthesis, and how does temperature fundamentally influence it?

A1: The synthesis typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this mechanism, the sulfur nucleophile (thiolate) attacks the electrophilic benzylic carbon, and the halide leaving group departs in a single, concerted step.

Temperature plays a dual role:

  • Provides Activation Energy (Ea): It supplies the necessary energy for the reactants to overcome the activation energy barrier and form the high-energy transition state. Without sufficient heat, the reaction rate will be impractically slow.

  • Controls Product Distribution: As discussed in the troubleshooting section, temperature is a key determinant in the competition between substitution (Sₙ2) and elimination (E2) pathways.[8] Higher temperatures favor elimination.

Caption: Sₙ2 mechanism for fluorobenzyl sulfide synthesis.

Q2: What is a good starting temperature for my optimization, and what is a reliable optimization strategy?

A2: A universal optimal temperature does not exist; it must be determined empirically for each specific combination of reactants and solvent. However, a logical starting point and strategy can be defined.

A good starting point is room temperature (20-25 °C) . It is mild and minimizes the risk of side reactions. The optimization should proceed by incrementally increasing the temperature and analyzing the outcome at each stage.

Table 1: Temperature Optimization Starting Points & Ranges

SolventBoiling Point (°C)Typical Reaction Range (°C)Comments
Acetone5620 - 56Good for reactive substrates; limited temperature range.
Acetonitrile (MeCN)8220 - 80Excellent polar aprotic choice; versatile range.
Tetrahydrofuran (THF)6620 - 65Less polar; good general-purpose solvent.
Dimethylformamide (DMF)15320 - 120High boiling point, excellent for less reactive substrates.[7]
Dimethyl Sulfoxide (DMSO)18920 - 120Very polar and high boiling; use with caution for sensitive substrates.[7]

graph TD {
A[Start: Set up reaction at Room Temperature (25°C)];
B{Monitor by TLC/LC-MS after 2h};
A --> B;
B -- ">80% Conversion?" --> C[Reaction Optimal. Proceed with work-up.];
B -- "<80% Conversion" --> D{Is reaction proceeding slowly?};
D -- "Yes" --> E[Increase Temp to 45°C. Return to B];
D -- "No (Stalled)" --> F{Check Reagent Quality & Stoichiometry};
E --> B;
F -- "Reagents OK" --> G[Increase Temp to 65°C. Return to B];
F -- "Reagents Faulty" --> H[Stop. Purify/Replace Reagents.];
G --> B;
subgraph Legenddirection LR
    L1[Process Step]
    L2{Decision Point}
    L3[End Point]
end

style A fill:#F1F3F4,stroke:#5F6368
style C fill:#34A853,stroke:#202124,color:#FFFFFF
style H fill:#EA4335,stroke:#202124,color:#FFFFFF
style E fill:#FBBC05,stroke:#202124,color:#202124
style G fill:#FBBC05,stroke:#202124,color:#202124
style B fill:#4285F4,stroke:#202124,color:#FFFFFF
style D fill:#4285F4,stroke:#202124,color:#FFFFFF
style F fill:#4285F4,stroke:#202124,color:#FFFFFF

}

Caption: Workflow for systematic temperature optimization.

Q3: How does the position of the fluorine substituent (ortho, meta, para) on the benzyl ring affect the optimal reaction temperature?

A3: The fluorine atom is strongly electron-withdrawing due to its high electronegativity (a negative inductive effect, or -I effect). This effect can subtly influence the reactivity of the fluorobenzyl halide.

  • Electrophilicity: The -I effect withdraws electron density from the benzyl system, making the benzylic carbon slightly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This would suggest a faster reaction.

  • Transition State Stability: However, the Sₙ2 transition state has a buildup of negative charge as the nucleophile attacks and the leaving group begins to depart. An electron-withdrawing group can destabilize this electron-rich transition state, potentially slowing the reaction.[11]

The net result of these opposing factors is often minor, but a para or meta fluorine may require a slightly higher temperature or longer reaction time compared to an unsubstituted benzyl halide. An ortho fluorine can also introduce steric hindrance, potentially requiring more forcing conditions. Regardless of the position, the empirical optimization workflow described above remains the best approach.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Fluorobenzyl Phenyl Sulfide

This protocol is a starting point and should be optimized.

Reagent Preparation:

  • Ensure the solvent (e.g., Acetonitrile) is anhydrous.

  • Use high-purity 4-fluorobenzyl bromide, thiophenol, and potassium carbonate (K₂CO₃).

Reaction Setup:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₂CO₃ (1.5 equivalents).

  • Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent).

  • Add thiophenol (1.0 eq) via syringe and stir the suspension for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) via syringe.

Reaction Execution and Monitoring:

  • Stir the reaction mixture at room temperature (25 °C).

  • Take an initial sample for analysis (TLC or LC-MS) after 30 minutes.

  • Monitor the reaction progress every 1-2 hours until the thiophenol is consumed.

  • If the reaction is slow, gradually heat the mixture to 40-60 °C and continue monitoring.

Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts, washing the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Temperature Optimization Study Workflow

This protocol outlines a parallel approach for efficient optimization.

  • Setup: Prepare four identical reaction vials, each with a stir bar.

  • Reagent Addition: Add the solvent, base, and thiol to each vial. Then, add the fluorobenzyl halide to start the reactions simultaneously.

  • Temperature Control: Place each vial in a separate well of a temperature-controlled reaction block set to different temperatures (e.g., Vial 1: 25 °C, Vial 2: 45 °C, Vial 3: 65 °C, Vial 4: 85 °C).

  • Sampling: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small, identical aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by LC-MS or GC to determine the percent conversion and the relative abundance of product versus byproducts.

  • Evaluation: Plot the conversion and byproduct formation as a function of temperature and time to identify the optimal conditions that provide high yield and purity in a reasonable timeframe.

References
  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Gong, C., et al. (2024). Visible-light-promoted thiolation of benzyl chlorides with thiosulfonates. The Journal of Organic Chemistry, 89(14), 9450-9461.
  • Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. [Link]

  • Kalamazoo College. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. CACHE. [Link]

  • ACS Publications. (2025, November 17). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. [Link]

  • He, L., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics, 8(12), 3345-3353.
  • ResearchGate. (n.d.). Synthesis of various difluorobenzyl sulfides. [Link]

  • Pseudomonas spp. (n.d.).
  • MDPI. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

  • IAENG. (2014, May 16). DEEP INSIGHT IN THERMAL SYNTHESIS OF TIN DISULPHIDE(SnS2) MICROPLATES, STARTING FROM TIN SULPHATE AND SULFUR: GROWTH MECHANISM B. [Link]

  • SpringerLink. (2025, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]

  • MDPI. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • ResearchGate. (2025, October 18). Sustainable valorization of sour gas: Optimized synthesis of Bis-(p-chlorobenzyl) sulfide using liquid-liquid-solid catalysis. [Link]

  • YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • IAENG. (2015, March 20). Study of Reaction Temperature and Sulfur Dioxide Feed Rate in the Sulfur Iodine Production Cycle Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Volatile Fluorinated Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the thermodynamic and kinetic vulnerabilities of fluorinated sulfides (e.g., SCF₃, SF₅, and SRf derivatives). While these motifs are critical for enhancing lipophilicity and metabolic stability in drug development, their volatility, moisture sensitivity, and thermal lability pose significant handling challenges.

This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we will explore the causality behind reagent degradation and provide self-validating protocols to ensure the integrity of your fluorinated sulfide inventory.

Physicochemical & Stability Data

Understanding the physical state and thermal thresholds of your reagents is the first line of defense against degradation. Below is a comparative summary of common volatile fluorinated sulfides and their shelf-stable solid surrogates.

Reagent ClassExample CompoundPhysical StateBoiling/Melting PointPrimary Degradation PathwayRecommended Storage
Volatile Gas Trifluoromethanesulfenyl chloride (CF₃SCl)GasBP: -1 °CVolatilization, HydrolysisPTFE cylinder, -78 °C
Volatile Liquid TTST (S-(Trifluoromethyl) trifluoromethanesulfonothioate)LiquidBP: 66–69 °CVolatilizationArgon-purged vial, 4 °C[1]
Volatile Liquid Pentafluorosulfanyl chloride (SF₅Cl)Liquid/GasBP: -21 °CHydrolysis (HF release)Monel/PTFE cylinder, -20 °C[2]
Shelf-Stable Solid N-(Trifluoromethylthio)saccharin (Shen's Reagent)SolidMP: 112.8 °CThermal/Chemical S-N cleavageDesiccator, 4 °C to -20 °C[3]
Shelf-Stable Solid N-Trifluoromethylthio-dibenzenesulfonimide (Lu's Reagent)SolidMP: ~130 °CNucleophilic solvent attackDesiccator, Ambient Temp[4]

Frequently Asked Questions (FAQs)

Q1: Why does my volatile trifluoromethylthio (SCF₃) reagent lose titer over time even when tightly capped? Causality: Volatile fluorinated sulfides like TTST have high vapor pressures at room temperature[1]. If stored in standard septa-capped vials, the gas phase continuously equilibrates and permeates the elastomer. This partial pressure drop not only causes mass loss but also allows atmospheric moisture to diffuse into the vial. Solution: Always store volatile liquids in PTFE-sealed Schlenk flasks or crimp-top vials with PTFE/silicone septa at -20 °C.

Q2: I observed pressure build-up and etching in my glass storage vessel containing an SF₅-halide. What happened? Causality: Compounds containing S-F bonds (like SF₅Cl) or highly electrophilic S-CF₃ groups are highly susceptible to nucleophilic attack by trace water. Hydrolysis cleaves the sulfur-halogen or sulfur-fluorine bonds, generating hydrofluoric acid (HF). The released HF reacts with the silicon dioxide (SiO₂) in borosilicate glass to form silicon tetrafluoride (SiF₄) gas and water. This newly generated water feeds back into the hydrolysis cycle, creating an autocatalytic degradation loop that rapidly builds pressure and compromises the container. Solution: Use PTFE, FEP, or Monel containers for the long-term storage of moisture-sensitive fluorinated sulfides.

Q3: How do solvent choices affect the shelf-life of electrophilic SCF₃ reagents in solution? Causality: Shelf-stable solid reagents are often prepared as stock solutions for high-throughput screening. However, their stability is heavily solvent-dependent. For example, Lu's reagent is completely stable for months as a solid[4]. In non-nucleophilic solvents (DCE, toluene, CH₃CN), it remains stable at 80 °C for 24 hours[4]. However, highly polar, nucleophilic solvents like DMF, DMSO, or acetone will attack the highly electrophilic sulfur center, leading to complete decomposition within 24 hours at room temperature[4]. Solution: Only prepare stock solutions in non-nucleophilic solvents. If DMF or DMSO is required for the reaction, add the solid reagent directly to the reaction mixture rather than pre-dissolving it.

Diagnostic Troubleshooting Guide

Symptom: Complete loss of trifluoromethylthiolation reactivity in late-stage functionalization. Root Cause Analysis: Reagent degradation via nucleophilic solvent attack or moisture-induced hydrolysis. Self-Validating Diagnostic Protocol:

  • Visual Inspection: Check for discoloration or fuming when the vial is opened. Fuming indicates HF/HCl release from active hydrolysis.

  • ¹⁹F NMR Verification: Dissolve a 5 mg aliquot of the suspect reagent in anhydrous CDCl₃.

    • Validation Check: A pure, active SCF₃ reagent should display a sharp singlet between -40 ppm and -50 ppm.

    • Failure Mode Identification: The presence of a new peak at ~ -46 ppm indicates the formation of bis(trifluoromethyl) disulfide (CF₃SSCF₃), confirming homolytic or hydrolytic degradation. A broad peak near -150 ppm confirms the presence of free fluoride (HF generation).

Self-Validating Experimental Protocols

Protocol A: Safe Transfer of Volatile Liquid Fluorinated Sulfides (e.g., TTST)

Volatile liquids must be transferred without exposing them to atmospheric moisture to prevent the autocatalytic HF generation cycle.

  • System Preparation: Flame-dry a receiving Schlenk flask and equip it with a PTFE stopcock. Chill the receiving flask to -78 °C using a dry ice/acetone bath.

  • Purge Cycle: Connect the flask to a Schlenk line. Perform three vacuum/Argon cycles.

    • Validation Step: Monitor the digital vacuum gauge. Achieving and holding a steady pressure of < 0.1 mbar for 60 seconds confirms the absolute integrity of your seals and the absence of atmospheric leaks. Do not proceed if the pressure creeps upward.

  • Transfer: Using a gas-tight PTFE syringe flushed with Argon, transfer the volatile liquid (e.g., TTST) into the chilled flask[1].

    • Validation Step: Observe the reagent as it enters the flask. A clear, colorless liquid confirms a successful transfer. Any immediate fuming or cloudiness indicates moisture contamination in your syringe.

  • Storage: Seal the PTFE stopcock, warm to -20 °C, and store in a dedicated spark-free freezer.

Protocol B: Thermodynamic Stability Assessment (TGA/DSC)

Before scaling up reactions with solid electrophilic reagents like Shen's reagent, thermodynamic stability must be verified to prevent thermal runaway[3].

  • Baseline Calibration:

    • Validation Step: Run an empty aluminum pan baseline from 25 °C to 200 °C at 10 °C/min. A perfectly flat thermogram validates that the instrument furnace is free of residual contaminants that could cause artifactual thermal events.

  • Sample Loading: Inside a nitrogen-filled glovebox, accurately weigh 2-5 mg of the fluorinated sulfide into the tared aluminum pan. Hermetically seal the pan to prevent premature volatilization of the intact reagent[3].

  • Thermal Ramp: Heat the sample at 10 °C/min under a controlled nitrogen atmosphere (50 mL/min)[3].

    • Validation Step: Analyze the heat flow curve. The continuous recording will show an endothermic peak (melting point, e.g., 112.8 °C for Shen's reagent) followed by a sharp exothermic drop. The onset temperature (

      
      ) of this exotherm definitively validates the maximum safe handling temperature for your specific batch[3].
      

Reagent Handling Workflow

The following decision tree maps the logical relationships between reagent selection, environmental stressors, and degradation pathways.

G Start Fluorinated Sulfide Reagent Handling Volatile Volatile Liquids/Gases (e.g., CF3SCl, TTST, SF5Cl) Start->Volatile Solid Shelf-Stable Solids (e.g., Shen's, Lu's Reagents) Start->Solid Moisture Moisture Ingress (Trace H2O) Volatile->Moisture Improper Seal StorageVol Storage: PTFE-Lined, Schlenk Flask, -20°C Volatile->StorageVol Solid->Moisture High Humidity Solvent Solvent Selection for Stock Solutions Solid->Solvent StorageSol Storage: Desiccator, Amber Glass, 4°C Solid->StorageSol Hydrolysis Hydrolysis Pathway S-F / S-CF3 Cleavage Moisture->Hydrolysis HF_Release HF Gas Release & Glass Etching (SiF4) Hydrolysis->HF_Release StableSol Non-Nucleophilic (DCE, Toluene, MeCN) Maintains Stability Solvent->StableSol DegradeSol Nucleophilic (DMF, DMSO, Acetone) Rapid Decomposition Solvent->DegradeSol

Decision tree and degradation pathways for handling fluorinated sulfide reagents.

References

  • N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent - The Journal of Organic Chemistry (ACS Publications). 4

  • Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide - Benchchem. 3

  • Pulling with the Pentafluorosulfanyl Acceptor in Push–Pull Dyes - ACS Publications. 2

  • Development of Easy-to-handle and Useful Fluorine-introducing Reagents - TCI Chemicals. 1

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2-Fluorobenzyl Methyl Sulfide

Introduction: The Purity Paradox in Thioether Synthesis You are likely here because your 2-Fluorobenzyl methyl sulfide (CAS: 332-28-5) sample is showing unexpected peaks in GC-MS, a lower-than-expected refractive index,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox in Thioether Synthesis

You are likely here because your 2-Fluorobenzyl methyl sulfide (CAS: 332-28-5) sample is showing unexpected peaks in GC-MS, a lower-than-expected refractive index, or signs of degradation (cloudiness/color change) upon storage.

While the S-alkylation of 2-fluorobenzyl halides seems elementary, the high susceptibility of the sulfur atom to oxidation and the volatility of side products often compromise purity. This guide deconstructs the synthesis and isolation process to identify the root cause of contamination.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to categorize your impurity profile based on analytical data (GC-MS,


H-NMR).

DiagnosticTree Start Symptom: Low Purity (<95%) CheckData Analyze GC-MS / NMR Start->CheckData ImpurityA Impurity: M+ = 144/146 (Starting Material) CheckData->ImpurityA Peak @ ~Ret Time X ImpurityB Impurity: M+ = 172 (Sulfoxide M+16) CheckData->ImpurityB Peak @ Later Ret Time ImpurityC Impurity: M+ = 94 (Dimethyl Disulfide) CheckData->ImpurityC Early Eluting Peak ImpurityD Impurity: M+ = 126 (Alcohol Hydrolysis) CheckData->ImpurityD Broad Peak ActionA Issue: Incomplete Conv. Fix: Stoichiometry/Temp ImpurityA->ActionA ActionB Issue: Oxidation Fix: Degas/Workup Protocol ImpurityB->ActionB ActionC Issue: Reagent Oxidation Fix: Inert Atm/Distillation ImpurityC->ActionC ActionD Issue: Moisture Ingress Fix: Dry Solvents ImpurityD->ActionD

Figure 1: Diagnostic decision tree for identifying impurity sources based on mass spectrometry data.

Part 2: Troubleshooting the Synthesis (The Reaction)

Q1: Why does my GC show significant unreacted 2-fluorobenzyl chloride/bromide despite running overnight?

Diagnosis: Incomplete Conversion. The nucleophilic substitution (


) of the halide by methanethiolate (

) is generally fast. If it stalls, it is usually due to phase transfer limitations or reagent degradation .
  • The Causality: Sodium thiomethoxide (

    
    ) is solid and often hygroscopic. If you are using a biphasic system (e.g., Toluene/Water) without a Phase Transfer Catalyst (PTC), the nucleophile cannot reach the organic-soluble benzyl halide.
    
  • The Fix:

    • Homogeneous System: Switch to a polar aprotic solvent like DMF or THF to dissolve both reactants.

    • Biphasic System: If using non-polar solvents, add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 to shuttle the thiolate anion into the organic phase [1].

    • Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of

      
      . The reagent degrades over time; "1 equivalent" from an old bottle is likely less than 1.
      
Q2: I see a large peak at M+ = 94 (Dimethyl Disulfide). Is this interfering with my product?

Diagnosis: Reagent Oxidation. Dimethyl disulfide (DMDS) forms when sodium thiomethoxide is oxidized by air:



  • Impact: DMDS is a liquid (BP ~109°C) that is difficult to remove from your product (BP ~198°C) via simple rotary evaporation. It lowers the purity and contributes a foul odor.

  • The Fix:

    • Degassing: You must sparge your reaction solvents with Nitrogen or Argon for 15-20 minutes before adding the thiolate.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

    • Purification: DMDS can be removed via vacuum distillation (see Part 4).

Part 3: Work-up & Isolation (The Critical Phase)

Q3: My crude purity was 98%, but after workup, it dropped to 92% with a new peak at M+16. What happened?

Diagnosis: Spontaneous Oxidation to Sulfoxide. Thioethers are "electron-rich" and crave oxygen. They easily oxidize to the sulfoxide (


) and eventually the sulfone  (

) upon exposure to atmospheric oxygen, peroxides in solvents, or vigorous stirring in air [2].[1]
  • The Causality:

    • Ether Peroxides: Did you use THF or Diethyl Ether during extraction? If these solvents contained peroxides, they oxidized your product immediately.

    • Hot Workup: Rotovapping at high temperatures (>50°C) with an air bleed can induce oxidation.

  • The Protocol:

    • Test Solvents: Verify extraction solvents are peroxide-free using starch-iodide paper.

    • Temperature Control: Keep the water bath < 40°C during concentration.

    • Avoid Bleach: Do not use hypochlorite (bleach) to quench the organic phase directly. Hypochlorite oxidizes thioethers to sulfoxides in seconds [3].[2][3] Only use bleach to treat the aqueous waste stream after phase separation.

Q4: How do I handle the "stench" without compromising the sample?

Diagnosis: Residual Methanethiol/DMDS. The "rotten cabbage" smell indicates residual volatile sulfur species, not necessarily the product itself (which has a milder, garlic-like odor).

  • The Fix: Wash the organic phase with 1M NaOH (to deprotonate and extract MeSH) followed by a dilute Sodium Hypochlorite (1%) wash only if you perform a rapid extraction and immediate reduction (sodium bisulfite wash) to prevent product oxidation. Safer alternative: Use multiple washes with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
      and brine.
    

Part 4: Purification & Validation

Standard Purification Protocol

Since 2-Fluorobenzyl methyl sulfide is a liquid at room temperature (MP ~ -28°C), Vacuum Distillation is the gold standard for high purity (>99%).

MethodSuitabilityProsCons
Recrystallization LowN/A (Product is liquid)Requires ultra-low temps (-78°C).
Silica Column MediumRemoves polar sulfoxides.Smelly; sulfur compounds can streak or poison catalysts later.
Vacuum Distillation High Separates DMDS and heavy residues.Requires vacuum < 5 mmHg.[4]
Recommended Distillation Setup
  • Pressure: 0.5 - 2.0 mmHg (High Vacuum)

  • Bath Temp: 80 - 100°C (Estimate, dependent on vacuum)

  • Fractions:

    • Fore-run: Solvent residues & DMDS (discard).

    • Main Fraction: Pure 2-Fluorobenzyl methyl sulfide (collect).

    • Residue: Sulfoxides, sulfones, and salts.[1][5][6]

Visualizing the Synthesis Pathway

SynthesisWorkflow Substrate 2-Fluorobenzyl Chloride Reaction Reaction Solvent: THF/DMF Temp: 0°C to RT Atm: N2 Substrate->Reaction Reagent NaSMe (Sodium Thiomethoxide) Reagent->Reaction Quench Quench Water/Brine Wash (Remove Na salts) Reaction->Quench OxidationRisk CRITICAL STEP Avoid Oxidants (Peroxides/Bleach) Quench->OxidationRisk Purification Vacuum Distillation (Remove DMDS) OxidationRisk->Purification Product Pure Product 2-Fluorobenzyl methyl sulfide Purification->Product

Figure 2: Optimized synthesis and purification workflow to minimize oxidation and impurities.

Part 5: Analytical Reference Data

Use this table to benchmark your impurity profile.

ComponentApprox. Retention (GC)Mass Spec (m/z)Origin
Dimethyl Disulfide Early94Reagent Oxidation
2-Fluorobenzyl Chloride Mid144, 146 (3:1)Unreacted Starting Material
2-Fluorobenzyl Alcohol Mid (Broad)126Hydrolysis (Wet solvent)
Target Product Late 154 Main Product
Sulfoxide Impurity Late +170Product Oxidation
Sulfone Impurity Late ++186Product Over-Oxidation

References

  • Phase Transfer Catalysis in Sulfide Synthesis

    • Mechanism:[1][5][6][7][8] Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • Oxidation of Sulfides (General Reactivity): Overview: Oae, S. (1991). "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press. Thioethers are readily oxidized to sulfoxides by atmospheric oxygen in the presence of light or trace metals.
  • Hypochlorite Oxidation Kinetics

    • Kinetics: Johnson, C. R., & Rigau, J. J. (1969). "Oxidation of sulfides to sulfoxides with sodium hypochlorite." Journal of the American Chemical Society, 91(19), 5398-5399. Link

  • Synthesis of Benzyl Methyl Sulfides

    • Protocol: "Benzyl methyl sulfide."[9] PubChem Database, CID=13016. National Center for Biotechnology Information. Link

Sources

Troubleshooting

handling precautions for odorous fluorobenzyl sulfides

Welcome to the Stench Chemical & Thiol Support Center . As a Senior Application Scientist, I have designed this technical support guide to move beyond basic safety checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stench Chemical & Thiol Support Center .

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic safety checklists. Fluorobenzyl sulfides—such as 2-[(4-fluorobenzyl)thio]ethanol and 3-fluorobenzyl mercaptan derivatives—are critical intermediates in drug discovery due to their ability to modulate lipophilicity and metabolic stability[1]. However, their extreme volatility and overpowering stench (often detectable at parts-per-billion thresholds) present significant laboratory challenges[2].

This guide provides field-proven, self-validating protocols to ensure your chemistry remains safe, contained, and scientifically rigorous. Every protocol described here operates as a self-validating system: if the physical indicators (e.g., cessation of gas evolution, absence of odor in secondary exhaust) are not met, the system immediately alerts the user to an incomplete neutralization.

Visual Workflow: Odorous Sulfide Containment

G Start Fluorobenzyl Sulfide Handling Hood Primary Containment (Certified Fume Hood) Start->Hood Transfer Closed-System Transfer (Syringe/Cannula) Hood->Transfer Prevents vapor release Trap Vapor Interception (Cold Trap + Bleach Trap) Transfer->Trap Vacuum/Exhaust protection Oxidation Chemical Neutralization (NaOCl or H2O2 Oxidation) Trap->Oxidation Converts sulfides to sulfoxides Waste Hazardous Waste Disposal (24h Soak & Sealed Containers) Oxidation->Waste 24h validation soak

Workflow for the containment, transfer, and chemical neutralization of odorous fluorobenzyl sulfides.

Core Methodologies: Step-by-Step Protocols

Protocol A: Setting Up a Dual-Stage Vacuum Oxidation Trap

Causality: Vacuum pumps will exhaust volatile fluorobenzyl sulfides directly into the room or building exhaust if not intercepted. A dual-stage trap prevents this by first physically condensing the vapors, then chemically oxidizing any bypass.

  • Primary Condensation: Install a cold-finger trap cooled to at least -78 °C (dry ice/acetone) inline with your Schlenk line or rotary evaporator. Causality: This condenses the bulk of the volatile sulfides, preventing them from rapidly depleting the chemical oxidant in the next stage.

  • Secondary Oxidation: Install a secondary liquid trap containing a 5.25% sodium hypochlorite (bleach) solution in series after the cold trap. Causality: The hypochlorite anion acts as a strong electrophile, oxidizing the highly nucleophilic sulfur lone pairs to yield non-volatile, odorless sulfoxides and sulfones.

  • Self-Validation: Monitor the pump exhaust by routing a secondary exhaust tube back into the rear of the fume hood. If the bleach in the secondary trap begins to bubble excessively or turn cloudy, the oxidant is saturated and must be replaced.

Protocol B: Spill Response & Decontamination

Causality: Never apply concentrated bleach directly to a large sulfide spill. The resulting oxidation is highly exothermic and can generate toxic hydrochloric acid (HCl) gas byproducts[3].

  • Containment: Immediately lower the fume hood sash to maximize face velocity and isolate the area[4].

  • Absorption: Cover the spill with inert absorbent pads.

  • Green Oxidation: Spray the contaminated surfaces with a freshly prepared solution of 3% hydrogen peroxide (H₂O₂) and sodium bicarbonate (NaHCO₃)[3]. Causality: H₂O₂ provides a mild, green oxidation pathway to convert sulfides to sulfoxides without chlorinated byproducts, while NaHCO₃ buffers the pH to optimize the oxidation rate and neutralize any acidic species[3][5].

  • 24-Hour Soak: Submerge all contaminated glassware, syringes, and absorbent pads in a bleach bath inside the fume hood for 24 hours[2]. Causality: The oxidation of sterically hindered fluorobenzyl sulfides is kinetically slow. A 24-hour soak validates that 100% of the noxious chemical is neutralized before the waste leaves the hood.

Troubleshooting Guides & FAQs

Q1: I am experiencing odor breakthrough in the laboratory even when my reactions are inside the fume hood. What is causing this? A: Odor breakthrough is almost always a result of poor handling mechanics rather than hood failure. The most common culprit is pouring the reagent. Pouring drastically increases the liquid's surface area, spiking the vapor pressure of the fluorobenzyl sulfide. Troubleshooting Step:Never pour or pipette solutions of volatile stench compounds . You must perform all liquid transfers using a sealed syringe or cannula. Additionally, ensure your hood sash is pulled down as low as possible to maintain aerodynamic containment.

Q2: My nitrile gloves smell like fluorobenzyl sulfide after only a few minutes of handling the reagent bottle. Are they failing? A: Yes. Standard nitrile gloves offer very limited breakthrough times for highly lipophilic, fluorinated organic sulfides. The fluorine substitution increases the molecule's lipophilicity, allowing it to permeate thin nitrile barriers rapidly. Troubleshooting Step: Double-glove when handling stock bottles. If you suspect a drop has touched your outer glove, treat it as a breach: remove the outer gloves immediately, seal them in a zip-lock bag for hazardous waste disposal, and don a fresh pair[2].

Q3: Why did my liquid waste container pressurize and burst after I added my sulfide reaction waste to it? A: Mixing concentrated sulfides directly with concentrated bleach causes a rapid, highly exothermic oxidation reaction that releases gas[4]. Troubleshooting Step: Always dilute your sulfide waste with a compatible solvent first. When neutralizing the contents of a cold trap, add the liquid slowly to a pre-cooled bleach solution[4]. Self-Validation Rule: Never tightly cap a waste container immediately after mixing stench chemicals with an oxidant. Leave it loosely covered in the fume hood until all gas evolution has completely ceased.

Q4: How do I decontaminate my rotary evaporator after removing fluorobenzyl sulfide solvents? A: Do not pull bleach through your rotary evaporator under vacuum, as this can damage the internal seals and poses an implosion risk. Troubleshooting Step: Always use a -78 °C cold-finger trap during evaporation. After the process, dismantle the condenser and receiving flask, rinse them with a 3% H₂O₂ solution, and submerge the dismantled glassware in a bleach bath inside the fume hood for 24 hours[3].

Quantitative Data & Specifications

ParameterValue / RecommendationMechanistic Rationale
Odor Threshold < 0.011 ppm to 20 ppmFluorine substitution alters volatility; human olfactory receptors are highly sensitive to divalent sulfur[1][2].
Primary Oxidant 5.25% NaOCl (Bleach)Electrophilic oxidation of the sulfide lone pair yields stable, odorless sulfoxides/sulfones[6].
Spill Neutralizer 3% H₂O₂ + NaHCO₃Prevents the exothermic generation of toxic HCl gas associated with direct bleach application on raw spills[3].
Glassware Decon Time 24 Hours (Minimum)Kinetically slow oxidation requires prolonged contact time for complete chemical conversion[2].
Liquid Transfer Method Syringe / Cannula ONLYMinimizes exposed surface area, drastically reducing vapor emission compared to pouring or pipetting.

References

  • Standard Operating Procedures for Using Stench Chemicals Source: UCLA Department of Chemistry and Biochemistry URL:[Link]

  • SOP FOR STENCH CHEMICALS Source: Columbia University | Research URL:[Link]

  • Stench Chemicals - Safe Work Procedure (SWP – 008) Source: University of Victoria URL:[Link]

  • The Nexus of Innovation: Electrochemically Synthesizing H2O2 and Its Integration with Downstream Reactions Source: ACS Materials Au URL: [Link]

  • Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Source: ResearchGate URL:[Link]

Sources

Optimization

minimizing side reactions in benzyl methyl sulfide synthesis

Knowledge Base & Troubleshooting Portal for Process Chemists Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of b...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Portal for Process Chemists

Welcome to the Application Support Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of benzyl methyl sulfide. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. By understanding the mechanistic causality behind side reactions, you can implement self-validating protocols to maximize yield and purity.

Mechanistic Overview: The Causality of Side Reactions

The synthesis of benzyl methyl sulfide typically proceeds via an


 nucleophilic substitution utilizing one of two primary routes:
  • Route A: Benzyl chloride (or bromide) reacted with Sodium thiomethoxide (NaSMe).

  • Route B: 1 reacted with a methylating agent like Methyl iodide (MeI)[1].

While the


 substitution is highly efficient, the sulfur atom in the resulting thioether retains two lone pairs and high polarizability. This intrinsic nucleophilicity makes the target product highly susceptible to secondary reactions, specifically over-alkylation and oxidation.

G R1 Benzyl Chloride + NaSMe Target Benzyl Methyl Sulfide (Target Product) R1->Target SN2 Substitution R2 Benzyl Mercaptan + MeI R2->Target SN2 Substitution SP2 Dibenzyl Disulfide (Oxidation) R2->SP2 Base + O2 SP1 Sulfonium Salts (Over-alkylation) Target->SP1 Excess Electrophile SP3 Sulfoxides / Sulfones (Oxidation) Target->SP3 O2 Exposure

Mechanistic pathways of benzyl methyl sulfide synthesis and major side reactions.

Troubleshooting Guide (FAQs)

Q1: Why am I isolating polar sulfonium salts instead of the target thioether? Causality: Over-alkylation occurs because the target thioether (benzyl methyl sulfide) competes with the starting thiolate for the electrophile. As documented in studies on 2, heating benzyl mercaptan with methyl iodide readily yields trimethylsulfonium iodide[2]. Furthermore, the3 demonstrates that benzyldimethylsulfonium iodide intermediates can even lead to the formation of symmetrical dibenzyl sulfide byproducts[3]. Solution: Enforce strict stoichiometric control (exactly 1.0 to 1.05 equivalents of the alkylating agent). Utilize slow, dropwise addition of the electrophile at 0°C. The lower temperature exponentially decreases the rate of the secondary alkylation compared to the primary


 reaction.

Q2: My GC-MS analysis shows +16 m/z and +32 m/z impurities. How do I prevent this? Causality: These masses correspond to the sulfoxide (+16) and sulfone (+32) derivatives. Thioethers are highly sensitive to4[4]. Furthermore, 5 can occur via an electron transfer process, generating sulfide radical cations that eventually cleave to form benzaldehyde[5]. Solution: Degas all solvents using a freeze-pump-thaw cycle or vigorous inert gas sparging. Conduct the reaction under a strict Argon atmosphere and minimize exposure to ambient light by wrapping the flask in foil.

Q3: When using benzyl mercaptan, why is my reaction mixture turning yellow and yielding dibenzyl disulfide? Causality: Benzyl mercaptan easily undergoes oxidative coupling in the presence of a base and atmospheric oxygen to form dibenzyl disulfide (which has a distinct yellow hue)[1]. Solution: Ensure rigorous exclusion of oxygen before adding the base. If disulfide formation persists, adding a catalytic amount of a reducing agent (e.g., TCEP) to the aqueous workup can help revert the disulfide back to the thiol before final purification.

Quantitative Side Reaction Profiling

To aid in experimental design, the following table summarizes the quantitative impact of various reaction conditions on side product formation.

Reaction ConditionPrimary Side ReactionTypical Yield LossCausality & Mitigation Strategy
Excess MeI (>1.1 eq) Sulfonium Salt Formation15% - 25%Thioether nucleophilicity; Mitigate via strict 1.0 eq stoichiometry.
Ambient Air / Light Sulfoxide / Sulfone10% - 20%Photooxidation of sulfur[5]; Mitigate via Ar atmosphere & dark fume hood.
Rapid Base Addition Disulfide (Route B)20% - 30%Exothermic deprotonation accelerates oxidation; Mitigate via 0°C dropwise addition.
Protic Solvents (H2O) Benzyl Alcohol (Hydrolysis)5% - 10%

competes as nucleophile; Mitigate via anhydrous polar aprotic solvents (DMF/THF).
Self-Validating Experimental Protocol (Route A)

To ensure high scientific integrity, this protocol for reacting Benzyl Chloride with NaSMe incorporates self-validating checkpoints. A self-validating system ensures that if a step fails, the failure is immediately detectable before proceeding.

Step 1: Preparation & Degassing

  • Action: Dissolve 1.0 eq of Sodium thiomethoxide (NaSMe) in anhydrous THF (0.5 M). Sparge the solution with Argon for 15 minutes.

  • Self-Validation Checkpoint: The solution must remain colorless. A yellow tint indicates oxygen contamination and premature oxidation of the thiolate.

Step 2: Electrophile Addition

  • Action: Cool the flask to 0°C using an ice bath. Dissolve 1.0 eq of Benzyl chloride in anhydrous THF and add dropwise over 30 minutes via a syringe pump.

  • Causality: Slow addition keeps the local concentration of benzyl chloride low, preventing the newly formed benzyl methyl sulfide from acting as a nucleophile and forming dibenzylmethylsulfonium chloride.

  • Self-Validation Checkpoint: The internal temperature probe must not exceed 5°C during addition. A white precipitate (NaCl) should begin forming immediately, confirming the

    
     displacement is occurring.
    

Step 3: Reaction Monitoring

  • Action: Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The benzyl chloride spot (UV active) must be completely consumed (>98% conversion) before quenching. If unreacted benzyl chloride remains, do not add more NaSMe (risks over-alkylation); instead, gently warm to 30°C.

Step 4: Quenching & Extraction

  • Action: Quench the reaction by adding cold, degassed distilled water. Extract the aqueous layer 3x with diethyl ether.

  • Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must be neutral (pH ~7). A basic pH indicates unquenched/unwashed thiolate remains in the organic phase.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via vacuum distillation.
    

Workflow Step1 1. Solvent Degassing (Remove O2) Step2 2. Dropwise Addition (0°C, Ar atm) Step1->Step2 Val1 Validation: No yellow tint (Indicates no disulfide) Step1->Val1 Step3 3. Reaction Monitoring (TLC/GC-MS) Step2->Step3 Step4 4. Aqueous Quench (Cold Water) Step3->Step4 Val2 Validation: Peak > 98% (Confirms conversion) Step3->Val2 Step5 5. Organic Extraction (Brine Wash) Step4->Step5 Step6 6. Vacuum Distillation (Purification) Step5->Step6

Step-by-step experimental workflow with integrated self-validation checkpoints.

References
  • Acceptor Influence on Thiolate Sensing by Hemicyanine Dyes (Details photooxidation of benzyl methyl sulfide). ResearchGate. 5

  • Organic Sulfides and Polysulfides. V. Reactions with Methyl Iodide (Details the reaction of benzyl mercaptan to tri-methylsulfonium iodide). Researcher.life. 2

  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions (Details benzyldimethylsulfonium iodide intermediates). ResearchGate. 3

  • Product Class 4: Acyclic Dialkyl Sulfoxides and Derivatives (Details the oxidation pathways of sulfides). Thieme Connect. 4

  • Benzyl mercaptan | 100-53-8 (Details the chemical properties and synthesis of benzyl mercaptan). ChemicalBook. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Retention Time of 2-Fluorobenzyl Methyl Sulfide and Its Isomers

For researchers, scientists, and professionals in drug development, the precise identification and quantification of compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, where retention time is a critical parameter for compound identification. This guide provides an in-depth technical comparison of the expected GC-MS retention behavior of 2-Fluorobenzyl methyl sulfide against its structural isomers and its non-fluorinated analog, benzyl methyl sulfide.

While specific experimental retention times are highly dependent on the exact analytical conditions, a robust understanding of the underlying chemical principles allows for a predictive comparison. This guide will delve into the causality behind the expected elution order of these compounds, supported by a detailed experimental protocol for their analysis.

The Foundational Principles of GC Retention Time

In Gas Chromatography, the retention time of an analyte is governed by several factors, including its volatility (related to its boiling point) and its interaction with the stationary phase of the GC column (related to its polarity).[1] Generally, compounds with lower boiling points are more volatile and travel faster through the column, resulting in shorter retention times.[2] Conversely, compounds that have stronger interactions with the stationary phase will be retained longer.[3]

The choice of the stationary phase is therefore crucial. A non-polar stationary phase will primarily separate compounds based on their boiling points, with lower-boiling point compounds eluting first. A polar stationary phase will introduce an additional separation mechanism based on polarity; polar compounds will interact more strongly with a polar stationary phase and thus have longer retention times than non-polar compounds with similar boiling points.[4]

Comparative Analysis of Benzyl Methyl Sulfide and its Fluorinated Analogs

This guide will compare the following four compounds:

  • Benzyl methyl sulfide

  • 2-Fluorobenzyl methyl sulfide

  • 3-Fluorobenzyl methyl sulfide

  • 4-Fluorobenzyl methyl sulfide

To predict their elution order, we must first consider their physical properties, namely their boiling points and dipole moments (as an indicator of polarity).

Physicochemical Properties and Their Influence on Retention Time
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Predicted Polarity (Dipole Moment)
Benzyl methyl sulfideC₈H₁₀S138.23196-198[5][6]Low
2-Fluorobenzyl methyl sulfideC₈H₉FS156.22Predicted: Slightly lower than Benzyl methyl sulfideHigh
3-Fluorobenzyl methyl sulfideC₈H₉FS156.22Predicted: Slightly lower than Benzyl methyl sulfideHigher
4-Fluorobenzyl methyl sulfideC₈H₉FS156.22Predicted: Slightly lower than Benzyl methyl sulfideHighest

Boiling Point Prediction: The introduction of a fluorine atom increases the molecular weight, which would typically lead to a higher boiling point. However, fluorination can also decrease intermolecular van der Waals forces, often resulting in a lower boiling point for monofluorinated aromatic compounds compared to their non-fluorinated analogs. Therefore, it is predicted that the fluorinated isomers will have slightly lower boiling points than benzyl methyl sulfide. Among the isomers, the differences in boiling points are expected to be minimal.

Polarity Prediction: The addition of an electronegative fluorine atom to the benzene ring will increase the overall dipole moment and thus the polarity of the molecule. The position of the fluorine atom will influence the magnitude of the dipole moment. Due to vector addition of the bond dipoles, the para-substituted isomer (4-Fluorobenzyl methyl sulfide) is expected to have the largest dipole moment, followed by the meta (3-Fluorobenzyl methyl sulfide) and then the ortho (2-Fluorobenzyl methyl sulfide) isomers. The introduction of a fluorine atom can influence a compound's dipole moment, which in turn affects its interaction with polar GC stationary phases.

Predicted Elution Order

Based on these predicted properties, we can anticipate the elution order on two common types of GC columns:

1. Non-Polar Column (e.g., DB-5ms, HP-5ms): On a non-polar column, separation is primarily driven by boiling point.

  • Expected Elution Order (earliest to latest):

    • 2-Fluorobenzyl methyl sulfide (and its 3- and 4-isomers, likely with close elution times)

    • Benzyl methyl sulfide

2. Polar Column (e.g., DB-WAX, CP-Wax): On a polar column, both boiling point and polarity play a significant role. The increased polarity of the fluorinated isomers will lead to stronger interactions with the polar stationary phase, thus increasing their retention times relative to the less polar benzyl methyl sulfide.

  • Expected Elution Order (earliest to latest):

    • Benzyl methyl sulfide

    • 2-Fluorobenzyl methyl sulfide

    • 3-Fluorobenzyl methyl sulfide

    • 4-Fluorobenzyl methyl sulfide

It is important to note that the actual separation of the fluorinated isomers on a polar column will depend on the specific phase and operating conditions, but the general trend of increased retention with increased polarity is expected.

Experimental Protocol for GC-MS Analysis

The following is a detailed, step-by-step methodology for the GC-MS analysis of benzyl methyl sulfide and its fluorinated analogs. This protocol is designed to be a self-validating system, providing a robust starting point for researchers.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of benzyl methyl sulfide, 2-fluorobenzyl methyl sulfide, 3-fluorobenzyl methyl sulfide, and 4-fluorobenzyl methyl sulfide in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Standard Mixture: Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each analyte in the same solvent.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., diphenyl sulfide) to the working standard mixture at a concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column:

    • Non-polar: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Polar: Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

Data Analysis
  • Peak Identification: Identify the peaks corresponding to each analyte by comparing their retention times and mass spectra to those of the individual standards.

  • Mass Spectra: The mass spectrum of benzyl methyl sulfide is characterized by a molecular ion peak at m/z 138 and a base peak at m/z 91 (tropylium ion).[5] The fluorinated analogs are expected to show a molecular ion peak at m/z 156 and a base peak at m/z 109 (fluorotropylium ion).

  • Retention Time Comparison: Record the retention times of all four compounds on both the non-polar and polar columns and compare the elution order to the predictions.

Visualizing the Workflow and Influencing Factors

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) visualize the experimental workflow and the logical relationships governing GC-MS retention time.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solutions (1 mg/mL) Working Working Standard (10 µg/mL) Stock->Working Internal Add Internal Standard Working->Internal Injection 1 µL Injection Internal->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Comparison Retention Time Comparison Identification->Comparison

Caption: Experimental workflow for the GC-MS analysis of benzyl methyl sulfides.

Retention_Factors cluster_analyte Analyte Properties cluster_column Column Properties cluster_method Method Parameters RT Retention Time BP Boiling Point BP->RT inversely proportional Polarity Polarity Polarity->RT proportional (on polar column) SP Stationary Phase SP->RT Dimensions Length & Diameter Dimensions->RT Temp Temperature Program Temp->RT Flow Carrier Gas Flow Flow->RT

Caption: Key factors influencing GC retention time.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the GC-MS retention behavior of 2-Fluorobenzyl methyl sulfide in comparison to its isomers and non-fluorinated analog. By considering the fundamental principles of chromatography and the influence of fluorination on the physical properties of the analytes, researchers can make informed decisions about method development and data interpretation. The provided experimental protocol serves as a robust starting point for the analysis of these and similar organosulfur compounds. As with any chromatographic analysis, empirical verification of retention times using authentic standards is essential for unambiguous compound identification.

References

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Retrieved from [Link]

  • FooDB. (2020, April 8). Showing Compound Benzyl methyl sulfide (FDB003371). Retrieved from [Link]

  • IUPAC. (2024, March 12). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. Retrieved from [Link]

  • ACS Publications. (2002, June 28). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Retrieved from [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Feng, G., et al. (n.d.). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzyl methyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Multichem Exports. (n.d.). 3-Fluorobenzyl chloride. Retrieved from [Link]

  • arXiv.org. (n.d.). Surface Dipoles and Work Functions of Alkylthiolates and Fluorinated Alkylthiolates on Au(111). Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • Ingenieria Analitica. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl methyl sulfide (CAS 766-92-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]

  • Rosamonte's Physical Chemistry Website. (n.d.). Dipole Moment. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Buy Benzyl methyl sulfide Industrial Grade. Retrieved from [Link]

  • Journal of Oral Medicine and Pain. (2024, March 30). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Retrieved from [Link]

  • SSRN. (2022, May 16). Checking the Stability of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6-Trimethylbenzenesulfonyl Fluoride in Rat Serum and PBS, Influence of Reaction Based on Electrons Pushing in the Aromatic (Donating and Withdrawing) and the Positions of Methyl Group. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Retention Time?. Retrieved from [Link]

  • SCM. (n.d.). Dipole Moment, Polarizability, Bond orders, Orbital Energies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]

Sources

Comparative

19F NMR characterization of 2-Fluorobenzyl methyl sulfide

Comparative Guide: 19F NMR vs. Traditional Modalities for the Characterization of 2-Fluorobenzyl Methyl Sulfide in Drug Discovery Introduction In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 19F NMR vs. Traditional Modalities for the Characterization of 2-Fluorobenzyl Methyl Sulfide in Drug Discovery

Introduction

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine atoms into screening libraries has revolutionized hit identification. 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) serves as an excellent representative fluorinated building block [1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H NMR) are standard analytical tools for chemical synthesis, Fluorine-19 (19F) NMR offers unparalleled advantages for both the structural characterization of this compound and its subsequent use in biochemical screening [2].

This guide objectively compares 19F NMR against 1H NMR and LC-MS for the characterization of 2-Fluorobenzyl methyl sulfide, providing a self-validating experimental protocol and causal explanations for all methodological choices.

Comparative Performance Analysis

Why choose 19F NMR over traditional modalities for fluorinated fragments? The 19F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio that yields an intrinsic sensitivity of approximately 83.4% relative to 1H [3].

Table 1: Performance Comparison of Analytical Modalities for 2-Fluorobenzyl Methyl Sulfide

Feature19F NMR1H NMRLC-MS
Chemical Shift Range ~800 ppm (High dispersion)~14 ppm (Narrow)N/A (Mass-to-charge)
Biological Background Zero (No native fluorine in proteins)High (Water/buffer/protein signals)Moderate (Matrix effects)
Sensitivity to Binding Hyper-responsive (Large Δδ / Δν1/2)Moderate (Signal overlap issues)Low (Requires specialized native MS)
Throughput (Mixtures) High (Up to 20 compounds/cocktail)Low (5-6 compounds max)High
Primary Utility Target screening & structural validationPurity & structural elucidationMolecular weight & purity

Causality in Performance: The hyper-responsiveness of 19F NMR is rooted in the high polarizability of the C-F bond. Changes in the local electronic environment—such as when 2-Fluorobenzyl methyl sulfide enters the hydrophobic pocket of a target protein—cause massive perturbations in the fluorine shielding tensor [4]. This translates to easily detectable chemical shift perturbations (CSPs) or line broadening, whereas 1H NMR signals would be completely lost in the noise of the protein background. Furthermore, the large chemical shift dispersion allows researchers to pool large cocktails (up to 20 compounds) without signal overlap [4].

Workflow Visualization

The following diagram illustrates the self-validating workflow for characterizing and screening 2-Fluorobenzyl methyl sulfide.

FBDD_Workflow A 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) B 19F NMR Characterization (Purity & Shift Ref) A->B C 1H NMR / LC-MS (Orthogonal Validation) A->C D Target Protein Incubation (Buffer + Ligand) B->D C->B Cross-Validation E Ligand-Observed 19F NMR (T2/R2 Filtered) D->E F Hit Identification (Line Broadening/Shift) E->F

Self-validating 19F NMR workflow for characterizing 2-Fluorobenzyl methyl sulfide.

Experimental Protocol: Self-Validating 19F NMR Characterization

To ensure scientific integrity, the characterization of 2-Fluorobenzyl methyl sulfide must be designed as a self-validating system. This requires incorporating internal standards and orthogonal decoupling techniques to verify both the signal's origin and the compound's purity.

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of 2-Fluorobenzyl methyl sulfide in 600 µL of DMSO-d6. Add 1 µL of Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) as an internal reference.

  • Causality: DMSO-d6 ensures complete solubility and provides the deuterium lock signal required for field frequency stabilization. CFCl3 is the universal 0 ppm standard, while TFA produces a sharp, unambiguous singlet at approximately -76.5 ppm, acting as an internal chemical shift reference to validate the spectrometer's calibration [5].

Step 2: Acquisition Parameters (19F{1H} Decoupled NMR)

  • Action: Acquire the spectrum at 470 MHz (on a 500 MHz spectrometer) using a standard 1D sequence with inverse gated proton decoupling (19F{1H}). Set the relaxation delay (D1) to 5 seconds and the spectral width to 250 ppm.

  • Causality:

    • Proton Decoupling: The fluorine atom in the 2-position of the benzene ring naturally couples with adjacent aromatic protons (ortho/meta) and benzylic protons, creating a complex multiplet [3]. Applying 1H decoupling collapses this into a sharp singlet, drastically increasing the signal-to-noise ratio (S/N) and preventing signal overlap when screening mixtures.

    • Relaxation Delay (D1): Fluorine nuclei often exhibit long longitudinal relaxation times (T1). If D1 is too short, the magnetization will not fully recover between pulses, leading to inaccurate integration and false purity assessments. A 5-second delay ensures quantitative reliability.

Step 3: Data Processing and Orthogonal Validation

  • Action: Fourier transform the FID, apply a 0.3 Hz exponential line broadening (LB) window function, and phase correct. Identify the 2-fluorobenzyl signal (expected between -110 to -120 ppm) and integrate it relative to the internal standard [5].

  • Causality: The 0.3 Hz LB function optimizes the trade-off between S/N and resolution. To self-validate the purity, the integration of the 19F signal must be cross-referenced with the integration of the methyl (-CH3) and methylene (-CH2-) protons in an orthogonally acquired 1H NMR spectrum. If the molar ratios match, the purity of the compound is absolutely verified without relying solely on UV-Vis absorption (which can be biased in LC-MS).

Application in Fragment Screening (Ligand-Observed)

Once characterized, 2-Fluorobenzyl methyl sulfide can be pooled into a cocktail of fluorinated fragments for target screening.

  • Mechanism: In an R2-filtered (T2-relaxation) 19F NMR experiment, the free fragment tumbles rapidly in solution, yielding a sharp singlet [6]. Upon binding to a macromolecular target, the fragment adopts the slow tumbling rate of the massive protein.

  • Causality: This slow tumbling drastically accelerates transverse relaxation (T2), causing the 19F NMR signal to broaden significantly or disappear entirely from the spectrum [6]. Because there is no background fluorine in the biological system, any reduction in signal intensity is definitively caused by a binding event, making this a zero-background, highly trustworthy assay.

References

  • Buchholz, C. R., & Pomerantz, W. C. K. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2021. URL:[Link]

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Norton, R. S., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016. URL:[Link]

  • MDPI. "Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery." Molecules, 2024. URL:[Link]

Sources

Validation

IR Spectroscopy Analysis of Fluorinated Sulfides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated sulfur motifs—specifically trifluoromethylthio (–SCF₃) and pentafluorosulfanyl (–SF₅) groups—has become a cornerstone strategy in modern drug discovery. These "super-lipophilic" groups enhance metabolic stability and membrane permeability. However, their characterization poses unique challenges. While


F NMR is the structural gold standard, it is ill-suited for rapid, in-line process monitoring or solid-state form analysis.

This guide evaluates Fourier Transform Infrared (FTIR) spectroscopy as a high-throughput alternative. We analyze its efficacy against Raman and NMR, provide specific spectral fingerprints for fluorinated sulfides, and detail a self-validating ATR-FTIR protocol for routine analysis.

Part 1: The Analytical Challenge

Fluorinated sulfides occupy a unique vibrational landscape. The high electronegativity of fluorine creates strong dipoles, making C–F and S–F bonds exceptionally IR-active. However, the heavy sulfur atom dampens skeletal vibrations, often decoupling them from the rest of the organic framework.

The "Fluorine Effect" on Dipole Moments
  • –SCF₃: The C–F bonds exhibit a massive dipole moment change during stretching, resulting in intense IR absorption bands in the 1100–1200 cm⁻¹ region.

  • –SF₅: Often termed the "super-trifluoromethyl" group, its octahedral geometry creates distinct S–F stretching modes that are chemically robust and spectrally unique, appearing in the "fingerprint" region where many organic bonds are silent.

Part 2: Comparative Analysis (IR vs. Alternatives)

To select the right tool, one must understand the physical basis of detection. The following matrix compares IR against its primary alternatives for this specific chemical class.

Method Selection Matrix
FeatureFTIR (ATR) Raman Spectroscopy

F NMR
Primary Detection Principle Change in Dipole Moment (Absorption)Change in Polarizability (Scattering)Magnetic Spin Resonance
Best For... C–F, S–F stretches (Polar bonds)C–S, S–S backbones (Symmetric bonds)Exact structural elucidation
–SCF₃ Detection Excellent (Strong C–F stretch)Good (Strong C–S stretch)Definitive (Chemical Shift)
–SF₅ Detection Excellent (Distinct S–F fingerprint)ModerateDefinitive
Sample State Solid or Liquid (Native state)Solid or LiquidSolution only (mostly)
Throughput High (<1 min/sample)High (<1 min/sample)Low (10-15 min/sample)
Water Interference High (OH overlaps)Low (Water is weak scatterer)None (if deuterated solvent used)
Decision Logic Diagram

MethodSelection Sample Fluorinated Sulfide Sample Goal_Structure Goal: Exact Structure? Sample->Goal_Structure Goal_Process Goal: Process/ID? Sample->Goal_Process Goal_Structure->Goal_Process No Method_NMR Select: 19F NMR Goal_Structure->Method_NMR Yes Sub_Polar Target: Polar Bonds (C-F, S-F) Goal_Process->Sub_Polar Sub_Backbone Target: Backbone (C-S, S-S) Goal_Process->Sub_Backbone Method_IR Select: ATR-FTIR Sub_Polar->Method_IR Strong Dipole Method_Raman Select: Raman Sub_Backbone->Method_Raman Polarizability

Caption: Logical flow for selecting the optimal spectroscopic technique based on analytical goals and molecular targets.

Part 3: Spectral Fingerprinting (The Data)[1]

This section details the specific wavenumbers required to identify fluorinated sulfides. These values are derived from empirical data and vibrational theory.

Trifluoromethylthio Group (–SCF₃)

The –SCF₃ group is characterized by the interplay between the stiff C–F bonds and the weaker C–S bond.

  • C–F Stretching (Asymmetric): 1100 – 1200 cm⁻¹ . This is often the strongest peak in the spectrum. It appears as a broad, intense doublet or multiplet due to rotational isomers.

  • C–F Stretching (Symmetric): 1050 – 1100 cm⁻¹ . Sharp, medium intensity.

  • C–S Stretching: 750 – 770 cm⁻¹ . Unlike non-fluorinated sulfides (where C–S is ~600-700 cm⁻¹), the electronegative fluorines stiffen the C–S bond, shifting it to a higher frequency. Note: This band is often weak in IR but very strong in Raman.

Pentafluorosulfanyl Group (–SF₅)

The –SF₅ group has


 symmetry, leading to highly characteristic bands that are distinct from –CF₃.
  • S–F Stretching (Equatorial): 860 – 900 cm⁻¹ . Very intense. This is the diagnostic "flag" for the SF₅ group.

  • S–F Stretching (Axial): 815 – 850 cm⁻¹ . Strong, sharp peak.[1]

  • S–F Deformation: 590 – 610 cm⁻¹ . Medium intensity.

Comparative Spectral Table
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity (IR)Diagnostic Value
–SCF₃

1100 – 1200Very StrongHigh

1050 – 1100MediumMedium

750 – 770Weak/MediumLow (Use Raman)
–SF₅

860 – 900Very StrongCritical

815 – 850StrongHigh
Arene (Ph-X) Ring Breathing1450 – 1600MediumContext only
Thiol (–SH)

2550 – 2600WeakPrecursor Check

Expert Insight: When monitoring the synthesis of


 from a thiol precursor (

), look for the disappearance of the weak S–H stretch at ~2550 cm⁻¹ and the emergence of the massive C–F bands at 1150 cm⁻¹.

Part 4: Experimental Protocol (ATR-FTIR)

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) . This eliminates the need for KBr pellets, which can induce pressure-related spectral shifts in soft sulfur-containing crystals.

Equipment Setup
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable against abrasive crystals).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

Step-by-Step Workflow
  • System Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-1500 cm⁻¹) contributions.

  • Sample Loading:

    • Solids: Place ~2-5 mg of powder on the crystal center. Apply pressure using the anvil until the "force gauge" (if equipped) reads optimum contact. Caution: Do not over-pressurize soft sulfur crystals, as this can distort the lattice and shift low-frequency peaks.

    • Liquids: Pipette 10 µL onto the crystal. Cover with a volatile cover if the sulfide is low molecular weight (e.g., trifluoromethyl methyl sulfide).

  • Data Acquisition: Acquire the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (software algorithm) to account for the depth of penetration dependence on wavelength. Crucial for comparing ATR data to transmission library spectra.

  • Cleaning: Wipe with acetone followed by methanol. Sulfur compounds can "stick" to ZnSe; Diamond is easier to clean.

Protocol Validation Diagram

ATR_Protocol Start Start Analysis Background 1. Acquire Background (Air/Clean Crystal) Start->Background Load 2. Load Sample (Diamond ATR) Background->Load Check_Contact Good Contact? Load->Check_Contact Check_Contact->Load No (Adjust Pressure) Acquire 3. Acquire Spectrum (32 scans, 4cm-1) Check_Contact->Acquire Yes Process 4. ATR Correction Acquire->Process Validate 5. Validate Bands: SF5 (860-900) or SCF3 (1100-1200) Process->Validate

Caption: Validated workflow for ATR-FTIR analysis of fluorinated sulfides.

References

  • Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311–1329. [Link]

  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S. Journal of the Chemical Society, 3439-3442. [Link]

  • Savoie, R., & Tremblay, J. (1972). Infrared and Raman spectra of liquid and crystalline sulfur tetrafluoride. Canadian Journal of Chemistry, 50(24), 4077-4083.
  • Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry. (2021).[3] Rowan Scientific. [Link]

  • Specac Application Note. (2023). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

Sources

Comparative

Publish Comparison Guide: Verifying Purity of 2-Fluorobenzyl Methyl Sulfide

Executive Summary 2-Fluorobenzyl methyl sulfide (FEMA 3598) is a potent flavoring agent and a critical intermediate in organic synthesis.[1][2] While Gas Chromatography (GC) is the industry standard for volatile flavor c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluorobenzyl methyl sulfide (FEMA 3598) is a potent flavoring agent and a critical intermediate in organic synthesis.[1][2] While Gas Chromatography (GC) is the industry standard for volatile flavor compounds, it possesses a critical blind spot: the thermal instability of sulfur-oxidized impurities.

This guide outlines a High-Performance Liquid Chromatography (HPLC) protocol designed specifically to detect non-volatile and thermally labile impurities—specifically sulfoxides and sulfones—that GC methods often miss or degrade.[1] This method ensures a "true purity" assessment essential for high-stakes drug development and premium flavor formulation.[1]

Part 1: The Scientific Rationale (Expertise & Experience)[2]

The Hidden Risk: Why GC Isn't Enough

In standard quality control, volatile sulfides are analyzed via GC-FID or GC-MS.[1][2] However, the thioether moiety (–S–) in 2-Fluorobenzyl methyl sulfide is susceptible to oxidation, forming 2-Fluorobenzyl methyl sulfoxide and 2-Fluorobenzyl methyl sulfone .[1][2]

The Causality of Error:

  • Thermal Degradation: GC injector ports operate at 200°C–250°C. At these temperatures, sulfoxides can undergo pyrolytic elimination (Cope elimination-like pathways), reverting to sulfides or decomposing into complex artifacts.[1][2]

  • False Purity: If the impurity decomposes back into the parent compound or a volatile that co-elutes, the GC trace will report a higher purity than exists in reality.

The HPLC Solution: HPLC operates at ambient or slightly elevated temperatures (25°C–40°C), preserving the integrity of the oxidized species. This allows for the distinct separation of the polar sulfoxide (early eluting) from the non-polar parent sulfide (late eluting).

Chemical Structure & Separation Logic[3]
  • Analyte: 2-Fluorobenzyl methyl sulfide (Lipophilic, Non-polar).[1][2]

  • Key Impurities:

    • Sulfoxide:[1][2][3][4][5] Highly polar (S=O bond).[1][2] Elutes early on Reverse Phase (RP).[1][2][6]

    • Sulfone: Polar (O=S=O).[1][2] Elutes between sulfoxide and sulfide.[1][5]

    • Starting Material (2-Fluorobenzyl chloride): Non-polar.[1] Elutes late.

Part 2: Comparative Analysis

The following table contrasts the three primary verification methods. Note that HPLC is the only method that reliably quantifies thermally unstable oxidation products without degradation.

FeatureHPLC (Proposed Method) GC-FID / GC-MS 1H-NMR
Primary Utility Quantifying non-volatile & thermally labile impurities.[1][2]Routine purity of volatile parent compound.[1]Structural confirmation & solvent residue.[1][6]
Sulfoxide Detection Excellent. Elutes as a distinct, stable peak.[1]Poor. May degrade in injector port.[1][6]Good, but lower sensitivity (LOD ~0.1%).[1][2]
Sensitivity High (UV detection at 210/254 nm).[1][2]High (FID is universal for organics).[1][2]Moderate.
Sample Prep Dissolve in Acetonitrile (Simple).Dilute in solvent (Simple).[1][2][6]Dissolve in CDCl3 (Expensive).[1][2]
Throughput Moderate (10–20 min run).[1][2]High (5–10 min run).[1][2]Low.
Decision Logic: When to Use Which?

MethodSelection Start Start: Purity Verification IsVolatile Is the sample highly volatile? Start->IsVolatile SuspectOxidation Suspect Oxidation (Storage > 3 months)? IsVolatile->SuspectOxidation No / Unsure GC Use GC-FID (Routine QC) IsVolatile->GC Yes (Routine) HPLC Use HPLC-UV (Stability/Purity Validation) SuspectOxidation->HPLC Yes (Critical) NMR Use 1H-NMR (Identity Confirmation) SuspectOxidation->NMR Structural Doubt

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample history and volatility.

Part 3: The HPLC Protocol (Trustworthiness)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must be passed before data is accepted.[1][2]

Reagents & Apparatus
  • Instrument: HPLC system with a binary pump and UV-Vis (or PDA) detector.

  • Column: C18 (Octadecyl) Reverse Phase, 150 x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent ZORBAX or Waters Symmetry).[1][2]

    • Why: C18 provides strong retention for the hydrophobic benzyl group, maximizing resolution from the polar sulfoxide.

  • Solvents: HPLC-grade Water and Acetonitrile (MeCN).[1][2][7]

  • Additives: 0.1% Phosphoric Acid (

    
    ) or Formic Acid.[1][2]
    
    • Why: Acidification suppresses silanol activity on the column, sharpening the peaks of the sulfide.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (high sensitivity for thioethers) and 254 nm (specific for the aromatic ring).

  • Mobile Phase: Gradient Elution.[1]

Time (min)% Water (0.1% H3PO4)% AcetonitrilePhase Description
0.08020Initial hold for polar impurities.
2.08020Begin gradient.
12.01090Elute parent sulfide & non-polars.
15.01090Wash column.[1][2]
15.18020Re-equilibrate.
20.08020End of run.
System Suitability Test (SST) - The "Go/No-Go" Step

Before running samples, inject a "System Suitability Solution" containing both 2-Fluorobenzyl methyl sulfide and a spiked amount of its sulfoxide (or a generic benzyl sulfoxide if the specific standard is unavailable).[1][2]

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between the Sulfoxide (early peak) and Sulfide (main peak).[1]
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Part 4: Impurity Profiling & Workflow[1][2]

Understanding the degradation pathway is crucial for interpreting the HPLC chromatogram.

Degradation Pathway Diagram[2][3]

Degradation Sulfide 2-Fluorobenzyl methyl sulfide (Parent) RT: ~10-12 min Sulfoxide Sulfoxide Impurity (Oxidation Product 1) RT: ~3-5 min Sulfide->Sulfoxide Sulfone Sulfone Impurity (Oxidation Product 2) RT: ~6-8 min Sulfoxide->Sulfone Oxidation1 [O] Air/Light Oxidation2 [O] Strong Oxidation

Figure 2: Oxidation pathway of 2-Fluorobenzyl methyl sulfide.[1][2] The HPLC method separates these species based on polarity changes.

Step-by-Step Analytical Workflow
  • Sample Preparation:

    • Weigh 10 mg of 2-Fluorobenzyl methyl sulfide.[1]

    • Dissolve in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

    • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Blank Injection:

    • Inject pure Acetonitrile to identify solvent peaks.[1]

  • Standard Injection:

    • Inject the Reference Standard (if available) to confirm Retention Time (RT).[1][2]

  • Sample Injection:

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate all peaks > 0.1% of the main peak area.

    • Calculate Purity % using the Area Normalization method:

      
      [1][2]
      

References

  • SIELC Technologies. (n.d.).[1] HPLC Analysis of Benzyl Methyl Sulfide. Retrieved from [Link]

    • Basis for the C18/Reverse Phase separ
  • Vertex AI Search. (2024).[1] Detection of sulfoxide impurities in sulfides by HPLC. (Extracted snippets regarding sulfoxide/sulfone separation principles).

    • Supports the mechanistic claim of sulfoxide polarity and elution order.
  • Chromatography Today. (2024). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

    • General reference for the thermal stability comparison between GC and HPLC.
    • Source for chemical properties and CAS verification (155853-27-3).[1][2]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluorobenzyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Logic of Fragmentation in Mass Spectrometry Mass spectrometry is a powerful analytical technique that provides information about the mass-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Fragmentation in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] When a molecule is introduced into the mass spectrometer, it is typically ionized, often by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also imparts excess energy, causing the ion to fragment in predictable ways.[2] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Understanding the principles that govern this fragmentation is crucial for structural elucidation.

The fragmentation of 2-Fluorobenzyl methyl sulfide is primarily dictated by the interplay of three key structural features: the aromatic ring, the benzylic position, and the methyl sulfide group, with the fluorine substituent exerting a significant electronic influence. The stability of the resulting fragment ions is a major driving force in determining the fragmentation pathways.[2]

Experimental Benchmark: Fragmentation of Benzyl Methyl Sulfide

To predict the fragmentation of 2-Fluorobenzyl methyl sulfide, we first examine the well-characterized fragmentation of its parent compound, benzyl methyl sulfide (C₈H₁₀S, MW: 138.23).[3] The electron ionization mass spectrum of benzyl methyl sulfide is dominated by a few key fragments, providing a solid baseline for comparison.[3][4]

Table 1: Prominent Peaks in the EI Mass Spectrum of Benzyl Methyl Sulfide

m/zProposed FragmentRelative Intensity
138[C₆H₅CH₂SCH₃]⁺˙ (Molecular Ion)Moderate
91[C₇H₇]⁺ (Tropylium Ion)Base Peak (100%)
65[C₅H₅]⁺Moderate
45[CH₂SH]⁺Moderate

The most abundant fragment, observed as the base peak at m/z 91, is the tropylium ion ([C₇H₇]⁺).[4] This highly stable, aromatic carbocation is formed via cleavage of the benzylic C-S bond and subsequent rearrangement of the initial benzyl cation. The formation of the tropylium ion is a very common and energetically favorable fragmentation pathway for compounds containing a benzyl group.

Another significant fragmentation pathway for sulfides is α-cleavage, which involves the cleavage of a bond adjacent to the sulfur atom.[5] In benzyl methyl sulfide, this can lead to the formation of the [CH₂SH]⁺ ion at m/z 45.

Predictive Analysis: The Influence of Fluorine on the Fragmentation of 2-Fluorobenzyl Methyl Sulfide

The introduction of a fluorine atom onto the benzene ring of 2-Fluorobenzyl methyl sulfide (C₈H₉FS, MW: 156.22) is expected to significantly influence its fragmentation pattern compared to the non-fluorinated analog.[6] The high electronegativity of fluorine will affect the electron distribution within the molecule and the stability of the resulting fragment ions.

Table 2: Predicted Prominent Peaks in the EI Mass Spectrum of 2-Fluorobenzyl Methyl Sulfide

m/zProposed FragmentPredicted Relative IntensityRationale
156[FC₆H₄CH₂SCH₃]⁺˙ (Molecular Ion)ModerateThe molecular ion peak is expected to be observable.
109[FC₇H₆]⁺ (Fluorotropylium Ion)HighAnalogous to the formation of the tropylium ion, benzylic cleavage will lead to the highly stable fluorotropylium ion. This is predicted to be the base peak.
83[C₅H₄F]⁺ModerateLoss of acetylene from the fluorotropylium ion.
45[CH₂SH]⁺Moderateα-cleavage is still a likely fragmentation pathway.

The primary fragmentation pathway is predicted to be the cleavage of the benzylic C-S bond, leading to the formation of a fluorobenzyl cation, which will rearrange to the more stable fluorotropylium ion at m/z 109. Due to the stability of this ion, the peak at m/z 109 is expected to be the base peak.

The presence of the fluorine atom can also influence other fragmentation pathways. For instance, the loss of a fluorine radical from the molecular ion is a possibility, though generally less favorable than benzylic cleavage.[7]

Comparative Fragmentation Workflow

The logical flow for predicting and comparing the fragmentation patterns of these two compounds can be visualized as follows:

cluster_BMS Benzyl Methyl Sulfide (BMS) cluster_FBMS 2-Fluorobenzyl Methyl Sulfide (FBMS) BMS_MI Molecular Ion (m/z 138) [C₆H₅CH₂SCH₃]⁺˙ BMS_Tropylium Tropylium Ion (m/z 91) [C₇H₇]⁺ BMS_MI->BMS_Tropylium Benzylic Cleavage BMS_Alpha α-Cleavage Fragment (m/z 45) [CH₂SH]⁺ BMS_MI->BMS_Alpha α-Cleavage FBMS_FluoroTropylium Fluorotropylium Ion (m/z 109) [FC₇H₆]⁺ BMS_Tropylium->FBMS_FluoroTropylium Comparative Pathway (+18 Da due to F vs. H) FBMS_MI Molecular Ion (m/z 156) [FC₆H₄CH₂SCH₃]⁺˙ FBMS_MI->FBMS_FluoroTropylium Benzylic Cleavage FBMS_Alpha α-Cleavage Fragment (m/z 45) [CH₂SH]⁺ FBMS_MI->FBMS_Alpha α-Cleavage

Caption: Comparative fragmentation pathways of Benzyl Methyl Sulfide and 2-Fluorobenzyl Methyl Sulfide.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain experimental data for 2-Fluorobenzyl methyl sulfide, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended:

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system is ideal for sample introduction and analysis.

  • The mass spectrometer should be capable of electron ionization at a standard energy of 70 eV.

Sample Preparation:

  • Prepare a dilute solution of 2-Fluorobenzyl methyl sulfide (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good chromatographic separation.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 40 to 200 to cover the expected molecular ion and fragment ions.

  • Scan Rate: At least 2 scans/second to obtain good peak shapes.

Data Analysis:

  • Identify the peak corresponding to 2-Fluorobenzyl methyl sulfide in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of benzyl methyl sulfide.

Conclusion

The fragmentation pattern of 2-Fluorobenzyl methyl sulfide in mass spectrometry is predictably dominated by the formation of the stable fluorotropylium ion at m/z 109. This is in direct analogy to the formation of the tropylium ion (m/z 91) from benzyl methyl sulfide. The presence of the fluorine atom increases the mass of the key benzylic fragment by 18 Da (the mass difference between fluorine and hydrogen). This comparative analysis, grounded in the fundamental principles of mass spectrometry, provides a strong framework for the identification and structural elucidation of 2-Fluorobenzyl methyl sulfide and related halogenated compounds. The provided experimental protocol offers a reliable method for obtaining empirical data to validate these predictions.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • HSC Chemistry. Mass Spectrometry Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology (NIST). Benzyl methyl sulfide. [Link]

  • PubChem. Benzyl methyl sulfide. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

  • University of Massachusetts. Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative

comparative metabolic stability of fluorinated vs non-fluorinated sulfides

Topic: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Metabolic Stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Metabolic Stability: Fluorinated ( ) vs. Non-Fluorinated ( ) Sulfides[1]

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen with fluorine is a cornerstone of lead optimization. This guide analyzes a specific, high-impact motif comparison: the non-fluorinated methylthio ether (


)  versus the trifluoromethylthio ether (

)
.[1]

While both groups significantly enhance lipophilicity, their metabolic fates diverge radically under Cytochrome P450 (CYP450) catalysis.[1] The non-fluorinated


 group is a metabolic "soft spot," susceptible to both S-oxidation  and S-dealkylation .[1] In contrast, the 

group completely blocks dealkylation due to the strength of the C-F bond and lack of

-hydrogens, yet it remains susceptible to S-oxidation , often yielding persistent sulfone metabolites. This guide provides the mechanistic rationale, comparative data, and experimental protocols to evaluate these moieties in drug discovery.

Mechanistic Basis: The Fluorine Effect on Sulfur Metabolism

Physicochemical Divergence

The metabolic stability of sulfides is governed by two primary factors: electron density on the sulfur atom (nucleophilicity) and the presence of abstractable


-hydrogens .
PropertyMethylthio (

)
Trifluoromethylthio (

)
Impact on Metabolism
Hammett Constant (

)
0.00 (Electron Neutral/Donating)0.50 (Strongly Electron Withdrawing)

deactivates the aromatic ring, reducing

oxidation at other ring positions.[1]
Lipophilicity (

)
0.611.44

dramatically increases

, potentially increasing non-specific binding and membrane permeability.
C-X Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)The C-F bond is metabolically inert to direct CYP attack.[1]
Nucleophilicity HighLow

sulfur is less nucleophilic, potentially slowing the rate of S-oxidation compared to

.
The Bifurcation of Metabolic Pathways

CYP450 enzymes oxidize sulfides via two distinct mechanisms. The presence of fluorine dictates which pathway is accessible.

  • S-Oxidation (Sulfoxidation): Direct transfer of an oxygen atom from the high-valent Iron-Oxo species (

    
    ) to the sulfur lone pair.[1]
    
    • Both

      
       and 
      
      
      
      undergo this reaction.[1]
    • Product: Sulfoxide (

      
      ) 
      
      
      
      Sulfone (
      
      
      ).[1]
  • 
    -C-Hydroxylation (S-Dealkylation):  Abstraction of a hydrogen atom from the 
    
    
    
    -carbon, followed by "oxygen rebound" to form a hemiacetal-like intermediate (
    
    
    ), which spontaneously collapses to release the thiol (
    
    
    ) and formaldehyde (
    
    
    ).[1]
    • Only

      
       undergoes this reaction.[1]
      
    • 
       blocks this pathway entirely  because there are no 
      
      
      
      -hydrogens to abstract.[1]

Visualization: Metabolic Pathway Divergence

The following diagram illustrates the critical difference in metabolic fate between the two motifs.

MetabolicPathways Substrate_H Methylthio Ether (Ar-S-CH3) Sulfoxide_H Methyl Sulfoxide (Ar-SO-CH3) Substrate_H->Sulfoxide_H S-Oxidation (CYP450) C_Radical_H α-C Radical [Ar-S-CH2•] Substrate_H->C_Radical_H H-Abstraction (CYP450) Substrate_F Trifluoromethylthio Ether (Ar-S-CF3) Sulfoxide_F Trifluoromethyl Sulfoxide (Ar-SO-CF3) Substrate_F->Sulfoxide_F S-Oxidation (CYP450) Block BLOCKED (No α-H) Substrate_F->Block H-Abstraction Sulfone_H Methyl Sulfone (Ar-SO2-CH3) Sulfoxide_H->Sulfone_H S-Oxidation Hemithioacetal Hemithioacetal [Ar-S-CH2-OH] C_Radical_H->Hemithioacetal OH Rebound Thiol Aryl Thiol (Ar-SH) Hemithioacetal->Thiol Collapse Formaldehyde HCHO Hemithioacetal->Formaldehyde Sulfone_F Trifluoromethyl Sulfone (Ar-SO2-CF3) Sulfoxide_F->Sulfone_F S-Oxidation

Caption: Divergent metabolic pathways.


 (blue path) undergoes both oxidation and dealkylation.[1] 

(red path) undergoes only oxidation, as the dealkylation route is structurally blocked.

Comparative Analysis & Case Studies

Case Study: Toltrazuril ( ) vs. Analogues

Toltrazuril is a classic example of the metabolic stability conferred by the


 group.[2] It is an antiprotozoal agent containing a p-trifluoromethylthio phenoxy group.[1]
  • Metabolic Fate: The

    
     group does not cleave. Instead, it is sequentially oxidized.
    
    • Phase I: Rapid S-oxidation to Toltrazuril Sulfoxide .

    • Phase II: Slower oxidation to Toltrazuril Sulfone (Ponazuril) .[1]

  • Outcome: The metabolite (Ponazuril) is metabolically stable and biologically active. If this were a methylthio group (

    
    ), significant S-dealkylation would likely occur, leading to fragmentation of the molecule and loss of the pharmacophore.
    
  • Data Point: In porcine pharmacokinetic studies, Toltrazuril (

    
    ) has a half-life of ~50 hours, but its active sulfone metabolite persists with a half-life of >200 hours, demonstrating the extreme resistance of the 
    
    
    
    moiety to further degradation.
Case Study: Tiflorex ( vs. Ring Oxidation)

Tiflorex is an anorectic agent where the


 group plays a dual role:
  • Lipophilicity: Increases brain penetration.[1]

  • Metabolic Blocking: The

    
     group is placed at the meta position. In non-fluorinated analogues (e.g., containing a simple phenyl ring), para-hydroxylation is a major clearance pathway.[1] The electron-withdrawing nature of 
    
    
    
    deactivates the ring, suppressing aryl hydroxylation and shifting metabolism almost exclusively to S-oxidation of the side chain.
Stability Comparison Table
FeatureNon-Fluorinated (

)
Fluorinated (

)
Primary Clearance Route S-Dealkylation + S-OxidationS-Oxidation (exclusively)
Major Metabolites Sulfoxide, Sulfone, Thiol (

)
Sulfoxide, Sulfone (

)
Microsomal Stability (

)
Generally High (Unstable)Low to Moderate (More Stable)
Active Metabolites? Rare (Thiol is often toxic/reactive)Common (Sulfones are often active)
CYP Isoform Specificity Broad (CYP2D6, 3A4, FMO)Often CYP3A4 driven

Experimental Protocols

To objectively compare these moieties in your own lead series, use the following self-validating protocols.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify primary metabolites.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Test Compounds (

    
     and 
    
    
    
    analogs) at 1 µM.

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with phosphate buffer (pH 7.4). Spike with test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Metabolite Identification (LC-MS/MS)

Objective: Distinguish between S-oxidation and Dealkylation.

Mass Shift Rules:

  • S-Oxidation (

    
    ):  Look for +16 Da  shift.[1]
    
  • Sulfone Formation (

    
    ):  Look for +32 Da  shift (relative to parent).[1]
    
  • Dealkylation (

    
    ):  Look for -14 Da  shift (Loss of 
    
    
    
    ).[1]
    • Note: This will only be observed in the non-fluorinated (

      
      ) analog.
      
  • Defluorination: Look for -20 Da (Loss of HF) or -18 Da (Loss of F + H addition).[1] Rare for

    
    .
    

Diagram: Experimental Decision Tree

Workflow Start Incubate Compound with Microsomes + NADPH Analyze LC-MS/MS Analysis (Full Scan + Product Ion) Start->Analyze Decision Detect Mass Shift? Analyze->Decision Plus16 +16 Da (M+16) Sulfoxide Formed Decision->Plus16 Yes Plus32 +32 Da (M+32) Sulfone Formed Decision->Plus32 Yes Minus14 -14 Da (M-14) Dealkylation (Thiol) Decision->Minus14 Yes Conclusion1 Metabolic Route: S-Oxidation Plus16->Conclusion1 Common to SCH3 & SCF3 Conclusion2 Metabolic Route: Sulfone Formation Plus32->Conclusion2 Common to SCH3 & SCF3 Conclusion3 Metabolic Route: S-Dealkylation Minus14->Conclusion3 Specific to SCH3 ONLY

Caption: LC-MS/MS decision tree for identifying sulfide metabolites. Note that -14 Da shifts are unique to non-fluorinated variants.

Conclusion & Recommendations

For drug development professionals seeking to optimize metabolic stability:

  • Replace

    
     with 
    
    
    
    if S-dealkylation is the dose-limiting clearance mechanism.[1] The
    
    
    group acts as a "metabolic wall" against carbon hydroxylation.
  • Expect S-Oxidation: Fluorination does not prevent S-oxidation.[1] The resulting sulfoxide (

    
    ) and sulfone (
    
    
    
    ) will likely be the major circulating metabolites.
  • Assess Lipophilicity: Be aware that

    
     adds significant lipophilicity (
    
    
    
    vs
    
    
    ).[1] Ensure this does not compromise solubility or increase non-specific binding.[1]
  • Check Activity of Metabolites: Since the

    
     metabolite is often stable and persistent (e.g., Ponazuril), screen it early for off-target toxicity and on-target potency.[1]
    

References

  • Hagena, T., et al. (2019).[1] Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Link

  • Benoit, E., et al. (1993).[1][3] Stereoselective S-oxygenation of an aryl-trifluoromethyl sulfoxide to the corresponding sulfone by rat liver cytochromes P450. Biochemical Pharmacology. Link

  • Lim, J.H., et al. (2010).[1][4] Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs. Journal of Veterinary Medical Science. Link

  • Hainzl, D., & Casida, J.E. (1998). Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct. Chemical Research in Toxicology. Link[1]

  • Gillet, G., et al. (1979).[1][5] The metabolism and kinetics of tiflorex in the rat. Drug Metabolism and Disposition.[1][6][7][8][9] Link

  • Meanwell, N.A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Safety & Regulatory Compliance

Safety

2-Fluorobenzyl methyl sulfide proper disposal procedures

This guide outlines the scientifically validated disposal procedures for 2-Fluorobenzyl methyl sulfide (CAS 62923-26-6).[1] It is designed for researchers requiring immediate, actionable safety protocols that exceed stan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for 2-Fluorobenzyl methyl sulfide (CAS 62923-26-6).[1] It is designed for researchers requiring immediate, actionable safety protocols that exceed standard SDS summaries.[2]

Part 1: Executive Safety & Hazard Profile

Chemical Identity: 2-Fluorobenzyl methyl sulfide CAS: 62923-26-6 Functional Group: Thioether (Sulfide) / Halogenated Aromatic[1][3]

Critical Hazards:

  • Stench (Olfactory Fatigue): Like most organic sulfides, this compound possesses a potent, disagreeable odor even at low ppb concentrations.[2] Warning: Olfactory fatigue can occur rapidly; the inability to smell the compound does not indicate its absence.

  • Halogenated Waste: The presence of the Fluorine atom mandates disposal in Halogenated waste streams. Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) emissions.

  • Combustibility: While less volatile than dimethyl sulfide, thioethers are generally combustible. Treat as a Class IIIA Combustible Liquid unless vendor data specifies otherwise.[1]

PropertySpecificationOperational Implication
Physical State Liquid (Colorless to pale yellow)Use positive displacement pipettes to prevent dripping.[1][3]
Flash Point Vendor Specific (Est. >60°C)Ground all vessels; avoid open flames.
Reactivity Incompatible with Strong OxidizersDo not mix directly with concentrated nitric acid (risk of violent oxidation).[3]
Waste Code D001 (Ignitable), HalogenatedMust go to High-Temp Incineration with HF scrubbing.[1][3]

Part 2: Pre-Disposal Treatment (Odor Neutralization)[1][3]

The "Why" (Scientific Causality): Direct disposal of sulfides into waste containers often leads to fugitive emissions that can evacuate a laboratory. The most effective protocol is Chemical Oxidation . By reacting the sulfide with sodium hypochlorite (bleach), you convert the volatile, malodorous sulfide into a non-volatile, odorless sulfoxide or sulfone.[2]

Mechanism:


[1][3]
Protocol: Bleach Oxidation of Residuals

Use this for glassware rinsing and neutralizing small spills (<5 mL).[1][3]

  • Preparation: Prepare a 10-15% Sodium Hypochlorite solution (fresh commercial bleach is sufficient).[1]

  • Reaction:

    • Place contaminated glassware in a fume hood.[1]

    • Slowly add the bleach solution to the glassware.

    • Observation: The reaction is exothermic. If neutralizing a small aliquot of pure chemical, add bleach dropwise while cooling in an ice bath.[2]

  • Contact Time: Allow to soak for 12–24 hours . This ensures complete oxidation to the sulfone.

  • Verification: Carefully waft (using proper technique). The sulfur stench should be replaced by a chlorine smell.

  • Final Disposal: The resulting aqueous solution can generally be washed down the drain with copious water (check local POTW limits), or disposed of as aqueous hazardous waste if heavily contaminated with other organics.

Part 3: Primary Disposal Workflow

For the disposal of the bulk chemical (expired or surplus stock), do not use the bleach method.[2] The exotherm is too dangerous for large volumes. Follow this segregation logic:

DisposalWorkflow Start Waste: 2-Fluorobenzyl Methyl Sulfide CheckState Is it Pure Liquid or Mixture? Start->CheckState Pure Pure / Bulk Liquid CheckState->Pure Mixture Dilute Mixture / Rinsate CheckState->Mixture Pack Packaging: Original Container or HDPE Waste Bottle Pure->Pack Do NOT Oxidize Bulk Mixture->Pack If Solvent Based Label Labeling: 'Hazardous Waste' 'Halogenated Organic' 'Stench' Pack->Label Stream Waste Stream: Halogenated Solvents (High BTU Incineration) Label->Stream

Figure 1: Decision logic for segregating fluorinated sulfide waste.[1][3]

Step-by-Step Disposal Procedure
  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal cans if moisture is present, as hydrolysis of the fluorine group can generate trace HF, corroding the metal.[2]

    • Ensure the cap has a Teflon (PTFE) liner to prevent vapor escape.

  • Segregation (CRITICAL):

    • MUST be segregated into the Halogenated Organic Solvents stream.

    • DO NOT mix with "Non-Halogenated" waste (e.g., Acetone, Methanol waste).[1][2] The presence of Fluorine prohibits standard fuel-blending disposal methods; it requires specialized incineration.[1]

    • Compatibility: Keep away from oxidizers (Nitric Acid, Peroxides) in the waste cabinet.[1]

  • Labeling:

    • Standard Label: "Hazardous Waste - Halogenated Organic Solvent."[1]

    • Constituents: List "2-Fluorobenzyl methyl sulfide."[1][4][5]

    • Secondary Warning: Apply a "STENCH" sticker or write "SULFIDE - ODOR" prominently.[1] This warns waste handlers to open the container only in a ventilated area.

  • Secondary Containment:

    • Place the waste bottle inside a sealable Ziploc bag or a secondary overpack bucket with vermiculite. This "double containment" prevents odor creep during storage and transport.[1]

Part 4: Emergency Spill Response

  • Minor Spill (<10 mL):

    • Evacuate the immediate area to prevent olfactory fatigue.

    • Don PPE: Nitrile gloves (double gloved), lab coat, and safety goggles.[2]

    • Cover spill with vermiculite or activated carbon (carbon is excellent for adsorbing odors).[1][3]

    • Apply bleach solution (10%) over the adsorbent to oxidize the sulfide in situ (ensure good ventilation).

    • Scoop into a wide-mouth jar, seal, and label as hazardous waste.

  • Major Spill (>100 mL):

    • Evacuate the lab immediately. The odor will likely trigger building-wide complaints.[1]

    • Contact EH&S / Hazmat team.[1]

    • Do not attempt to clean up without a respirator (organic vapor cartridge) due to the overwhelming stench and potential for dizziness.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] SOP: Stench Chemicals. University of California, Los Angeles.[2]

  • Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: Sulfides and Thiols.

  • Fisher Scientific. (2024).[1] Chemical Resistance of Plastics (HDPE vs Organic Solvents).

Sources

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